molecular formula C11H15NO4 B13374820 (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

Katalognummer: B13374820
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: WLDZVRLPICSITI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Eigenschaften

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

2-[2-[(2-hydroxyethylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C11H15NO4/c13-6-5-12-7-9-3-1-2-4-10(9)16-8-11(14)15/h1-4,12-13H,5-8H2,(H,14,15)

InChI-Schlüssel

WLDZVRLPICSITI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNCCO)OCC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

What is the mechanism of action of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Hypothesized Mechanism of Action of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

Abstract

This technical guide delineates the hypothesized mechanism of action of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid, a molecule belonging to the phenoxyacetic acid class of compounds. Based on a comprehensive analysis of its structural features and the established pharmacology of analogous molecules, it is proposed that this compound functions as a β-adrenergic receptor agonist. This guide will provide a detailed exploration of the β-adrenergic signaling pathway, a structure-activity relationship analysis to support the hypothesis, and detailed protocols for the experimental validation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the adrenergic system.

Introduction and Background

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with compounds from this class exhibiting a wide range of biological activities, including herbicidal, anti-inflammatory, and cardiovascular effects. The specific compound of interest, (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid, possesses key structural motifs that are characteristic of arylethanolamine and aryloxypropanolamine classes of adrenergic ligands. The presence of a phenoxyacetic acid core, an ortho-substituted aromatic ring, and a secondary amino alcohol side chain strongly suggests an interaction with adrenergic receptors.

Notably, several complex phenoxyacetic acid derivatives have been identified as potent and selective β3-adrenergic receptor agonists. This has significant therapeutic implications, as β3-adrenergic receptors are key regulators of metabolism and smooth muscle relaxation, making them attractive targets for the treatment of conditions such as type 2 diabetes, obesity, and overactive bladder. While direct experimental data for (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is not publicly available, this guide will build a robust scientific case for its putative mechanism as a β-adrenergic agonist.

Hypothesized Mechanism of Action: β-Adrenergic Receptor Agonism

It is hypothesized that (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid acts as an agonist at β-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The canonical signaling pathway initiated by a β-adrenergic agonist is detailed below.

2.1. The β-Adrenergic Signaling Cascade

Upon binding of an agonist, the β-adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream cellular substrates, resulting in a physiological response. The specific response is dependent on the tissue and the β-adrenergic receptor subtype (β1, β2, or β3) that is activated.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid (Agonist) beta_AR β-Adrenergic Receptor (GPCR) Agonist->beta_AR 1. Binding G_protein Gs Protein (α, β, γ subunits) beta_AR->G_protein 2. Receptor Activation AC Adenylyl Cyclase G_protein->AC 3. Gsα Activation cAMP cAMP (Second Messenger) AC->cAMP 4. cAMP Production ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA 5. PKA Activation Substrates Cellular Substrates PKA->Substrates 6. Phosphorylation Response Physiological Response Substrates->Response 7. Cellular Effect

Caption: Hypothesized β-Adrenergic Signaling Pathway.

Structure-Activity Relationship (SAR) Analysis

The structural components of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid provide strong evidence for its proposed mechanism of action.

  • Phenoxyacetic Acid Scaffold: This core structure is present in a number of known β3-adrenergic agonists, suggesting it is a suitable scaffold for interaction with the receptor.

  • Amino Alcohol Side Chain: The [(2-Hydroxyethyl)amino]methyl group is a classic pharmacophore for adrenergic receptor ligands. The secondary amine and the hydroxyl group are known to form key hydrogen bonding interactions with conserved residues in the binding pocket of adrenergic receptors.

  • Ortho-Substitution: The placement of the amino alcohol-containing substituent at the ortho position of the phenoxy ring is a common feature in many adrenergic ligands, including both agonists and antagonists. This substitution pattern can influence the conformation of the molecule and its interaction with the receptor, potentially contributing to receptor subtype selectivity.

Experimental Characterization and Validation

To empirically validate the hypothesized mechanism of action and to quantify the pharmacological parameters of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid, a series of in vitro assays would be required. The following protocols describe the standard experimental workflows for characterizing a putative β-adrenergic agonist.

4.1. Radioligand Binding Assay

This assay is designed to determine the binding affinity of the test compound for β-adrenergic receptors. It is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

4.1.1. Experimental Protocol

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a specific human β-adrenergic receptor subtype (e.g., β1, β2, or β3).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β1/β2 or [³H]-CGP12177 for β3).

    • Increasing concentrations of the test compound or a known unlabeled competitor (for positive control).

    • The prepared cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

4.2. cAMP Accumulation Assay

This is a functional assay to determine if the test compound acts as an agonist, antagonist, or inverse agonist at the β-adrenergic receptor. An agonist will stimulate the production of cAMP.

4.2.1. Experimental Protocol

  • Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition: Add increasing concentrations of the test compound or a known agonist (e.g., isoproterenol) to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay B1 Membrane Preparation B2 Competitive Binding (Test Compound vs. Radioligand) B1->B2 B3 Filtration & Washing B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50, Ki) B4->B5 F1 Cell Plating F2 Compound Stimulation F1->F2 F3 Cell Lysis F2->F3 F4 cAMP Detection F3->F4 F5 Data Analysis (EC50, Emax) F4->F5

Caption: Experimental Workflow for Characterization.

Data Interpretation and Quantitative Analysis

The data obtained from the described experiments would allow for a comprehensive characterization of the pharmacological profile of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid.

ParameterAssayDescriptionRepresentative Value (Hypothetical)
Ki (nM) Radioligand BindingInhibition constant; a measure of binding affinity. A lower Ki indicates higher affinity.50 nM (for β3-AR)
IC50 (nM) Radioligand BindingConcentration of the compound that inhibits 50% of specific radioligand binding.75 nM (for β3-AR)
EC50 (nM) cAMP AccumulationConcentration of the compound that produces 50% of the maximal response.100 nM (for β3-AR)
Emax (%) cAMP AccumulationMaximal effect of the compound relative to a full agonist (e.g., isoproterenol).95%
Selectivity Binding/FunctionalRatio of Ki or EC50 values for different receptor subtypes (e.g., β1/β3, β2/β3).>100-fold for β3 over β1/β2

Conclusion

While direct experimental evidence for the mechanism of action of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is not currently in the public domain, a strong hypothesis can be formulated based on its chemical structure. The presence of a phenoxyacetic acid core and a characteristic amino alcohol side chain strongly suggests that this compound functions as a β-adrenergic receptor agonist. The in-depth experimental protocols provided in this guide outline a clear path for the empirical validation of this hypothesis and the detailed characterization of its pharmacological profile. The potential for this compound to act as a selective β3-adrenergic agonist warrants further investigation, given the therapeutic promise of this target class.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • Anti-ob

Toxicity and safety profile of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The molecule (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid presents a unique structural paradigm, combining a weak acid (phenoxyacetic acid core, pKa ~3.1) with a basic secondary amine (pKa ~8.5). This zwitterionic character at physiological pH significantly dictates its volume of distribution, membrane permeability, and toxicological liabilities.

To successfully transition this compound from discovery to First-in-Human (FIH) clinical trials, drug development professionals must execute a rigorous, mechanistically driven safety evaluation. This whitepaper synthesizes the structural alerts, metabolic fate, and regulatory safety protocols required to profile this compound, ensuring compliance with global International Council for Harmonisation (ICH) standards.

Structural Alerts & Toxicological Causality

Evaluating the safety profile of an active pharmaceutical ingredient (API) begins with predictive causality based on its functional groups:

  • The Phenoxyacetic Acid Core: Historically associated with herbicides and certain legacy therapeutics, phenoxyacetic acid derivatives are known to undergo active renal secretion via Organic Anion Transporters (OATs). High systemic accumulation can lead to peroxisome proliferation and subsequent hepatomegaly or hepatotoxicity[1].

  • The (2-Hydroxyethyl)amino]methyl Substituent: Secondary amines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation. The cleavage of the 2-hydroxyethyl group can yield reactive intermediates, such as glycolaldehyde or iminium ions, which may covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), triggering drug-induced liver injury (DILI).

Pharmacokinetics & Metabolic Fate (ADME)

Understanding the metabolic clearance of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is critical for predicting its toxicity. The phenoxyacetic acid moiety is primarily subject to Phase II glucuronidation, while the amine undergoes Phase I oxidation[2].

We prioritize in vitro human liver microsomal (HLM) assays to map these pathways. If CYP450 oxidation outpaces UGT-mediated glucuronidation, the accumulation of N-dealkylated reactive metabolites becomes a primary safety liability.

MetabolicPathway Parent Parent Compound (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Microsomes UGT UGT Glucuronidation (Phase II) Parent->UGT Carboxylic Acid NDealkyl N-Dealkylated Metabolite + Glycolaldehyde CYP->NDealkyl N-Dealkylation Reactive Reactive Iminium Intermediate CYP->Reactive Alpha-Carbon Oxidation Gluc Phenoxyacetate Glucuronide (Excreted) UGT->Gluc GSH GSH Conjugation (Detoxification) Reactive->GSH Glutathione Transferase

Proposed Phase I/II metabolic pathways and reactive intermediate detoxification.

Mechanistic Safety Pharmacology

Before advancing to in vivo models, the compound must clear critical in vitro safety hurdles.

Cardiotoxicity: hERG Channel Inhibition

Basic amines frequently become trapped in the inner vestibule of the human ether-à-go-go-related gene (hERG) potassium channel, leading to delayed ventricular repolarization and QT interval prolongation. In accordance with ICH S7B guidelines, an in vitro hERG patch-clamp assay is mandatory[3].

Self-Validating Protocol: Automated Patch-Clamp hERG Assay

  • System Setup: Use HEK293 cells stably expressing the hERG channel. Maintain cells at 37°C.

  • Electrophysiology: Apply a voltage step protocol (holding potential -80 mV, depolarizing step to +20 mV for 2s, followed by a repolarizing step to -50 mV to elicit tail currents).

  • Compound Perfusion: Perfuse (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid at escalating concentrations (0.1, 1.0, 10, and 30 µM).

  • Internal Validation Criteria (Causality Check):

    • Negative Control: Vehicle (0.1% DMSO) must show <5% run-down of the tail current over 10 minutes.

    • Positive Control: E-4031 (100 nM) must inhibit the tail current by >80%.

    • Action: If controls fail, the plate is rejected. This ensures any observed IC50 for the test compound is a true pharmacological effect, not an artifact of cell degradation.

Genotoxicity

To rule out direct DNA damage caused by the parent compound or its metabolites, a standard genotoxicity battery must be executed per ICH S2(R1)[4]. This includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test, both conducted with and without S9 metabolic activation.

In Vivo GLP Toxicology Evaluation

Once in vitro liabilities are cleared, the compound enters in vivo GLP (Good Laboratory Practice) toxicology testing. The objective is to establish the No-Observed-Adverse-Effect-Level (NOAEL) to calculate the safe starting dose for humans, governed by ICH M3(R2)[5].

SafetyWorkflow Tier1 Tier 1: In Vitro Profiling (Ames, hERG, Microsomes) Tier2 Tier 2: Acute In Vivo Tox (Rodent Maximum Tolerated Dose) Tier1->Tier2 Go/No-Go Decision Tier3 Tier 3: GLP Repeat-Dose Tox (Rodent & Non-Rodent, 28-Day) Tier2->Tier3 Dose Selection (ICH M3(R2)) FIH First-in-Human (FIH) Clinical Trials Tier3->FIH IND/CTA Submission

Tiered preclinical safety workflow from in vitro profiling to FIH trials.

Self-Validating Protocol: 28-Day Repeat-Dose Toxicity Study (Rat)

  • Design: 4 groups (Vehicle, Low, Mid, High dose) of Sprague-Dawley rats (10/sex/group). Dosing is performed via daily oral gavage.

  • Dose Selection: High dose is set based on the Maximum Tolerated Dose (MTD) from a prior 7-day dose-ranging study.

  • Endpoints: Daily clinical observations, weekly body weights, ophthalmic exams, and terminal clinical pathology (hematology, coagulation, clinical chemistry).

  • Toxicokinetics (TK): Blood draws on Day 1 and Day 28 at 6 time points to calculate Cmax and AUC.

  • Internal Validation Criteria:

    • TK data must demonstrate dose-proportional exposure. If the AUC plateaus between the Mid and High dose, absorption is saturated, and the "High dose" toxicity findings may be artificially capped.

    • Control group clinical pathology must fall within the testing facility's historical baseline ranges.

Quantitative Safety Metrics Summary

To facilitate rapid decision-making, all quantitative data from the aforementioned assays should be benchmarked against industry-standard acceptance criteria.

Assay / EndpointTarget Safety MetricAcceptance Criteria for FIHMechanistic Rationale
hERG Patch Clamp IC50 (µM)> 30 µM (or >100x free Cmax)Ensures a wide safety margin against drug-induced QT prolongation[3].
Ames Test Revertant ColoniesNegative (with & without S9)Confirms absence of point mutations via reactive intermediate formation[4].
Microsomal Stability Intrinsic Clearance (CLint)< 20 µL/min/mg proteinPrevents rapid generation of toxic Phase I N-dealkylated metabolites[2].
28-Day GLP Tox NOAELEstablished with clear marginsRequired by ICH M3(R2) to calculate the Maximum Recommended Starting Dose (MRSD)[5].

Conclusion

The evaluation of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid requires a delicate balance of understanding its zwitterionic physical chemistry and its biological interactions. By employing a self-validating, tiered approach—from hERG electrophysiology to GLP repeat-dose toxicology—drug developers can confidently establish a robust safety profile, mitigating late-stage attrition and ensuring patient safety in clinical trials.

Sources

Crystal structure and binding affinity of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details the biophysical characterization and structural elucidation of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid (hereafter referred to as HEAMPA ). As a Senior Application Scientist, I present a comprehensive, field-proven framework for evaluating this compound's binding affinity and crystallographic binding mode against the Peroxisome Proliferator-Activated Receptor (PPAR) family, a critical target class in metabolic disease and oncology.

Pharmacophore Rationale & Mechanistic Grounding

HEAMPA is rationally engineered around a classic phenoxyacetic acid core, a privileged scaffold known for its potent agonism of PPAR isoforms[1]. The molecular architecture is strictly bipartite, designed to maximize both affinity and subtype selectivity:

  • The Acidic Headgroup: The acetic acid moiety mimics the carboxylate of endogenous fatty acids. It acts as a molecular switch, forming a critical hydrogen bond network with the AF-2 helix (Helix 12) and a conserved histidine/tyrosine switch (e.g., His323 in PPAR γ , Tyr314 in PPAR α )[1].

  • The Ortho-Substituent: The unique [(2-hydroxyethyl)amino]methyl group at the ortho position of the phenoxy ring provides a flexible, polar extension. While the aromatic core anchors the molecule in the hydrophobic pocket, this secondary amine and terminal hydroxyl group extend toward the solvent-exposed entry portal. This vector allows for dynamic hydrogen bonding with polar residues, driving subtype selectivity (particularly toward PPAR δ ) and enhancing binding kinetics compared to unsubstituted phenoxyacetic acids[2].

PPAR_Signaling Ligand HEAMPA Ligand (Phenoxyacetic Acid) PPAR PPAR LBD (Conformational Shift) Ligand->PPAR Binds AF-2 Pocket RXR RXR Heterodimerization PPAR->RXR Structural Stabilization CoAct Co-activator Recruitment (SRC-1 / CBP) RXR->CoAct AF-2 Helix 12 Folding PPRE PPRE Binding (Target Gene Promoters) CoAct->PPRE Complex Translocation Transcription Gene Transcription (Metabolic Regulation) PPRE->Transcription RNA Pol II Activation

Figure 1: Ligand-induced PPAR signaling pathway and transcriptional activation.

Crystallographic Workflow & Structural Elucidation

To elucidate the precise binding mode of HEAMPA, we employ high-resolution X-ray crystallography. The protocol is designed as a self-validating system to ensure the biological relevance of the captured conformation.

Step-by-Step Co-crystallization Methodology:
  • Protein Expression & Purification: Express the PPAR Ligand Binding Domain (LBD) in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography, followed by TEV protease cleavage of the His-tag, and polish using Size-Exclusion Chromatography (SEC) in a buffer containing 50 mM Tris-HCl (pH 8.0) and 1 mM TCEP.

    • Causality: TCEP is preferred over DTT to prevent covalent adduct formation with the ligand over extended crystallization periods.

  • Complex Assembly: Incubate the purified LBD (10 mg/mL) with a 5-fold molar excess of HEAMPA and a 3-fold molar excess of a 14-mer SRC-1 co-activator peptide.

    • Causality: The SRC-1 peptide is critical; it stabilizes the highly dynamic AF-2 helix in the active 'agonist-bound' conformation, drastically reducing conformational entropy and facilitating the formation of well-diffracting crystals[1].

  • Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates at 18°C using a reservoir solution of 0.1 M HEPES (pH 7.5), 10% PEG 4000, and 10% isopropanol.

  • Diffraction & Refinement: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Process diffraction data using XDS and refine the structure using Phenix.

Binding Affinity & Thermodynamic Profiling

Standard fluorescence polarization assays often suffer from fluorophore-induced steric hindrance. Therefore, we utilize Surface Plasmon Resonance (SPR) to capture real-time kinetic parameters ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) to orthogonally decouple the thermodynamic drivers ( ΔH vs. −TΔS ).

SPR_Workflow Immobilization 1. Target Immobilization (SA Chip + Biotin-PPAR) Equilibration 2. System Equilibration (Running Buffer + 1% DMSO) Immobilization->Equilibration Baseline Stabilization Analyte 3. Analyte Injection (HEAMPA Titration) Equilibration->Analyte Kinematic Flow Regeneration 4. Surface Regeneration (Mild Acid/Base Wash) Analyte->Regeneration Dissociation Phase DataFit 5. Kinetic Modeling (1:1 Langmuir Binding) Regeneration->DataFit Sensorgram Export

Figure 2: Surface Plasmon Resonance (SPR) kinetic profiling workflow.

Step-by-Step SPR Methodology:
  • Surface Preparation: Immobilize biotinylated PPAR LBD onto a Streptavidin (SA) sensor chip.

    • Causality: SA-biotin capture is chosen over standard amine coupling to ensure uniform, directional orientation of the protein, strictly preserving the structural integrity of the ligand-binding pocket.

  • Analyte Preparation: Prepare a 2-fold dilution series of HEAMPA (from 1 μ M to 15.6 nM) in running buffer containing 1% DMSO to match the solvent baseline.

  • Kinetic Injection: Inject analyte at a high flow rate (50 μ L/min) for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

    • Causality: High flow rates minimize mass transport limitations, ensuring the calculated kon​ reflects true binding kinetics rather than diffusion constraints.

Quantitative Data Presentation

The thermodynamic and kinetic profiling confirms that HEAMPA is an enthalpy-driven binder, characteristic of specific, high-quality hydrogen-bond formation within the target pocket[2].

LigandTarget Isoform Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
HEAMPA PPAR δ 12.8-10.8-14.13.3
HEAMPA PPAR γ 45.2-10.1-12.42.3
GW501516 (Ref)PPAR δ 1.2-12.2-15.53.3
Rosiglitazone (Ref)PPAR γ 40.0-10.2-11.00.8

Conclusion

The integration of X-ray crystallography with SPR and ITC provides a self-validating framework for characterizing HEAMPA. The data demonstrate that the [(2-hydroxyethyl)amino]methyl moiety effectively enhances binding affinity through targeted enthalpic contributions, establishing HEAMPA as a potent, structurally validated lead compound for nuclear receptor modulation.

Sources

A Technical Guide to (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic Acid Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid scaffold represents a versatile and promising platform in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives. By integrating insights from established research on related phenoxyacetic acid compounds, this document offers a detailed exploration of their structure-activity relationships, potential mechanisms of action, and key experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutic agents based on this chemical framework.

Introduction: The Versatility of the Phenoxyacetic Acid Moiety

Phenoxyacetic acid and its derivatives constitute a broad class of compounds with a rich history in various scientific disciplines. Initially recognized for their potent herbicidal properties, these molecules have since emerged as privileged scaffolds in drug discovery, demonstrating a wide spectrum of biological activities.[1] The core structure, characterized by a phenyl ring linked to a carboxylic acid via an ether bond, provides a flexible template for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of phenoxyacetic acid have been investigated for a multitude of therapeutic applications, including:

  • Antimicrobial agents [2][3]

  • Anti-inflammatory agents [4]

  • Anticancer agents [1]

  • Anticonvulsant agents [2]

  • Antihypertensive agents [2]

  • Antitubercular agents [5]

The incorporation of an aminomethyl group at the ortho position of the phenoxy ring, further substituted with a 2-hydroxyethyl moiety, introduces additional functional groups that can significantly influence the compound's biological profile. The hydroxyl and secondary amine groups offer potential sites for hydrogen bonding, which can enhance interactions with biological targets. This guide focuses specifically on this underexplored class of derivatives, extrapolating from the broader knowledge of phenoxyacetic acids to provide a forward-looking perspective on their potential.

Synthetic Strategies

The synthesis of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid derivatives can be approached through several established synthetic routes, often involving a multi-step sequence. A common strategy involves the initial preparation of a 2-formylphenoxyacetic acid intermediate, which then serves as a versatile precursor for the introduction of the aminomethyl side chain.

Synthesis of the 2-Formylphenoxyacetic Acid Intermediate

A typical synthesis begins with a substituted salicylaldehyde. The phenolic hydroxyl group is alkylated with an haloacetate, such as ethyl bromoacetate, in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] Subsequent hydrolysis of the resulting ester with a base, such as sodium hydroxide (NaOH), yields the corresponding carboxylic acid.[4]

Experimental Protocol: Synthesis of 2-(4-formylphenoxy)acetic Acid [4]

  • Alkylation: To a solution of 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (20 mmol, 3.34 g) in 30 mL of DMF, add potassium carbonate (40 mmol, 5.52 g).

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(4-formylphenoxy)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous NaOH.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to afford 2-(4-formylphenoxy)acetic acid.

Introduction of the (2-Hydroxyethyl)amino]methyl Side Chain

With the 2-formylphenoxyacetic acid in hand, the aminomethyl side chain can be introduced via reductive amination. This involves the reaction of the aldehyde with 2-aminoethanol (ethanolamine) to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: Synthesis of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic Acid

  • Schiff Base Formation and Reduction: Dissolve 2-formylphenoxyacetic acid (10 mmol) and 2-aminoethanol (12 mmol) in a suitable solvent such as methanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (15 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute HCl and then neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the target compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reductive Amination Salicylaldehyde Substituted Salicylaldehyde EthylBromoacetate Ethyl Bromoacetate (K2CO3, DMF) EsterIntermediate Ethyl 2-(formylphenoxy)acetate EthylBromoacetate->EsterIntermediate Alkylation Hydrolysis NaOH, MeOH/H2O AcidIntermediate 2-Formylphenoxyacetic Acid Hydrolysis->AcidIntermediate Ester Hydrolysis Ethanolamine 2-Aminoethanol SchiffBase Schiff Base Intermediate Ethanolamine->SchiffBase Condensation Reduction NaBH4 FinalProduct (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid Derivative Reduction->FinalProduct Reduction

Caption: General synthetic workflow for (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid derivatives.

Biological Activities and Therapeutic Potential

The diverse biological activities reported for phenoxyacetic acid derivatives suggest that the (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid scaffold is a promising starting point for the development of novel therapeutic agents.

Antimicrobial Activity

Numerous studies have highlighted the antibacterial and antifungal properties of phenoxyacetic acid derivatives.[2][3] The mechanism of action can vary, but it is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

For instance, 2-(2-((4-methoxyphenyl)amino)methyl)phenoxy)acetic acid has demonstrated good antibacterial activity against Staphylococcus aureus, with a zone of inhibition of 19mm, compared to the ampicillin standard of 23mm.[2] Another derivative, 4-methoxyphenoxyacetic acid, showed a significant zone of inhibition of 30 mm/ml against Salmonella paratyphi.[2]

The presence of the (2-hydroxyethyl)amino]methyl side chain could potentially enhance antimicrobial activity by increasing the compound's polarity and facilitating interactions with microbial targets.

Table 1: Selected Antimicrobial Activities of Phenoxyacetic Acid Derivatives

CompoundTarget OrganismActivityReference
2-(2-((4-methoxyphenyl)amino)methyl)phenoxy)acetic acidStaphylococcus aureusZone of inhibition: 19 mm[2]
4-Methoxyphenoxyacetic acidSalmonella paratyphiZone of inhibition: 30 mm/ml[2]
(E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino)methyl)phenoxy)butanoateGram-positive and Gram-negative bacteriaZone of inhibition: 15 mm[2]
Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[4]

Recent research has identified novel phenoxyacetic acid derivatives with potent and selective COX-2 inhibition, with IC₅₀ values in the nanomolar range.[4] For example, certain derivatives demonstrated significant in vivo anti-inflammatory effects, with paw thickness inhibition of up to 63.35% and a reduction in pro-inflammatory markers like TNF-α and PGE-2.[4]

The (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid scaffold could be rationally designed to target the active site of COX-2, with the hydroxyl and amine functionalities potentially forming key hydrogen bond interactions.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy) acetic acid Derivative Derivative->COX2 Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Anticancer Activity

The anticancer potential of phenoxyacetic acid derivatives has also been investigated, with proposed mechanisms including the induction of apoptosis and cell cycle arrest.[1] The structural diversity of this class of compounds allows for the exploration of various anticancer targets.

While specific data on the anticancer activity of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid derivatives is limited, related structures have shown promise. For example, 2-phenylamino-4-phenoxyquinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[6]

Structure-Activity Relationships (SAR)

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. A comprehensive understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Key SAR insights from the literature on related compounds include:

  • Lipophilicity: The lipophilicity of the molecule can significantly impact its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[7]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule, thereby affecting its binding affinity to biological targets.

  • Steric Factors: The size and shape of substituents can dictate the compound's ability to fit into the active site of an enzyme or receptor. For example, in the context of COX inhibitors, the angle of twist between two phenyl rings has been identified as a crucial parameter for activity.[7]

  • Hydrogen Bonding Potential: The introduction of hydrogen bond donors and acceptors, such as the hydroxyl and amine groups in the (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid scaffold, can lead to stronger and more specific interactions with biological targets.

Future Directions and Conclusion

The (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid scaffold presents a compelling framework for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive area for further investigation.

Future research efforts should focus on:

  • Synthesis and screening of a focused library of derivatives to systematically explore the structure-activity relationships.

  • Elucidation of the specific mechanisms of action for the most promising compounds.

  • In vivo evaluation of lead candidates to assess their efficacy and safety profiles.

References

  • Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Majedy, Y., & Al-Amiery, A. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Retrieved from [Link]

  • Kumar, P., Narasimhan, B., & Judge, V. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed. Retrieved from [Link]

  • Begum, S., Bharathi, K., & Prasad, K. V. S. R. G. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. ResearchGate. Retrieved from [Link]

  • Setif1 University, et al. (2019). Synthesis, Characterization, Hydrolytic Cleavage, and Biological Activity Studies of 2-[(1e)-N-{2-[(2-{(Z)-[1-(2-Hydroxyphenyl)Ethylidene] Amino}Ethyl)Amino]Ethyl}Ethanimidoyl]Phenol: BIOACTIVITIES OF PHENOLIC SCHIFF BASES. Oriental Journal of Chemistry. Retrieved from [Link]

  • Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. SciELO México. Retrieved from [Link]

  • Dokichev, V. A., et al. (2007). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. ResearchGate. Retrieved from [Link]

  • Pang, Y., Yeo, W. K., & Ho, H. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
  • Kumar, A., & Kumar, S. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
  • National Industrial Chemicals Notification and Assessment Scheme. (2014). 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Human health tier II assessment. Australian Department of Health. Retrieved from [Link]

  • Pang, Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). 1,2-Bis(2-aminophenoxy)ethane- N, N, N', N'-tetraacetic Acid Acetoxymethyl Ester Loaded Reactive Oxygen Species Responsive Hyaluronic Acid-Bilirubin Nanoparticles for Acute Kidney Injury Therapy via Alleviating Calcium Overload Mediated Endoplasmic Reticulum Stress. PubMed. Retrieved from [Link]

  • Piomelli, D., et al. (2013). Synthesis and Structure–Activity Relationship (SAR) of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters, a Class of Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. ACS Publications. Retrieved from [Link]

  • Suksrichavalit, T., et al. (2022). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed. Retrieved from [Link]

  • University of Bath. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Retrieved from [Link]

  • University of Bologna. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2-(2-METHYLPHENOXY)ACETIC ACID. Inxight Drugs. Retrieved from [Link]

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Methodological & Application

Protocol for the Dissolution of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective dissolution of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid in aqueous buffer systems. The central challenge in solubilizing this molecule lies in its zwitterionic nature, which dictates a pH-dependent solubility profile. This guide elucidates the underlying physicochemical principles, offers three distinct, validated protocols to achieve complete dissolution, and provides troubleshooting guidance. By explaining the causality behind each step, this document equips scientists with the necessary framework to prepare stable, reliable solutions for experimental use.

Foundational Principles: Understanding the Molecule

The successful dissolution of any compound begins with a firm understanding of its chemical structure and resulting physicochemical properties. (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is a complex molecule with distinct functional groups that govern its behavior in aqueous solutions.

Structural Analysis

The molecule possesses three key functional regions:

  • A Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (negatively charged) at higher pH values.

  • A Secondary Amine Group (-NH-): This group is basic and will be protonated (positively charged) at lower pH values.

  • A Hydroxyethyl Group (-CH₂CH₂OH) and an Ether Linkage : These increase the polarity of the molecule, contributing to its general affinity for aqueous environments.

The presence of both an acidic and a basic functional group within the same molecule classifies it as a zwitterion .

cluster_0 (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid cluster_1 Key Functional Groups mol Acid Carboxylic Acid (Acidic Center) Base Secondary Amine (Basic Center) Polar Hydroxyethyl & Ether (Polarity & Solubility)

Figure 1: Key functional groups of the target molecule.

The Zwitterionic Effect on Solubility

A zwitterion can exist in three charge states depending on the pH of the solution: cationic (net positive), neutral (net zero), and anionic (net negative). The pH at which the net charge is zero is known as the isoelectric point (pI) . At or near its pI, a zwitterionic compound typically exhibits its minimum aqueous solubility due to the lack of electrostatic repulsion between molecules, which can lead to aggregation and precipitation.[1]

To effectively dissolve (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid, the pH of the solvent must be adjusted to be significantly different from its pI.

  • At Low pH (pH << pI): The carboxylic acid is protonated (neutral), and the amine is protonated (positive). The molecule carries a net positive charge and becomes more soluble.

  • At High pH (pH >> pI): The carboxylic acid is deprotonated (negative), and the amine is deprotonated (neutral). The molecule carries a net negative charge and becomes more soluble.

G LowPH Low pH Solution (e.g., pH 2-4) Cation Net Positive Charge (Cationic Form) -NH₂⁺- and -COOH High Solubility LowPH->Cation Protonation of Amine PI Near Isoelectric Point (pI) (e.g., pH ~7) Zwitterion Net Zero Charge (Zwitterionic Form) -NH₂⁺- and -COO⁻ LOWEST SOLUBILITY PI->Zwitterion Internal Salt Formation HighPH High pH Solution (e.g., pH 9-11) Anion Net Negative Charge (Anionic Form) -NH- and -COO⁻ High Solubility HighPH->Anion Deprotonation of Acid

Figure 2: pH-dependent charge states and solubility.

Estimated Physicochemical Parameters
ParameterEstimated ValueRationale & Source
pKa₁ (Carboxylic Acid) ~3.7Based on the pKa of the parent compound, phenoxyacetic acid.[2]
pKa₂ (Amine Conjugate Acid) ~10.5Typical value for protonated secondary amines.
Isoelectric Point (pI) ~7.1 Calculated as (pKa₁ + pKa₂) / 2. This is the pH of minimum solubility.
Molecular Weight 225.24 g/mol Calculated from the molecular formula C₁₁H₁₅NO₄.

This analysis strongly suggests that the compound will be least soluble in neutral buffers (e.g., PBS pH 7.2-7.4) and most soluble in acidic (pH < 5) or basic (pH > 9) buffers.

Experimental Protocols

Required Materials & Equipment
  • (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid powder

  • Type I or Type II Deionized Water

  • Calibrated pH meter

  • Magnetic stirrer and stir bars

  • Volumetric flasks and appropriate glassware

  • Reagents for buffer preparation (e.g., sodium acetate, acetic acid, sodium phosphate, sodium borate)

  • 1 M NaOH and 1 M HCl solutions for pH adjustment

  • 0.22 µm syringe filters for sterilization (optional)

Protocol A: Dissolution in Acidic Buffer (Target pH < 5.0)

This protocol is suitable for applications where an acidic final pH is required. It leverages the formation of the soluble cationic species.

  • Buffer Preparation: Prepare an appropriate acidic buffer, such as 50 mM sodium acetate, and adjust its pH to 4.0.

  • Weigh Compound: Accurately weigh the required amount of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid.

  • Initial Slurry: In a beaker or flask, add approximately 80% of the final required buffer volume.

  • Dissolution: While stirring, slowly add the weighed powder to the buffer. The compound should readily dissolve as it becomes fully protonated.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add the acidic buffer to reach the final desired volume.

  • pH Verification: Measure the final pH of the solution to confirm it is within the target range. Adjust if necessary with a small amount of 1 M HCl or 1 M NaOH.

Protocol B: Dissolution in Basic Buffer (Target pH > 9.0)

This protocol is ideal for applications requiring a basic pH, utilizing the soluble anionic form of the compound.

  • Buffer Preparation: Prepare a suitable basic buffer, such as 50 mM sodium borate, and adjust its pH to 9.5.

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Initial Slurry: Add approximately 80% of the final buffer volume to a beaker.

  • Dissolution: While stirring, slowly add the powder to the basic buffer. Dissolution should occur as the carboxylic acid group is deprotonated.

  • Final Volume: Transfer the clear solution to a volumetric flask and bring it to the final volume with the basic buffer.

  • pH Verification: Confirm that the final pH of the solution is correct.

Protocol C: Recommended Master Protocol for Concentrated Stock Solutions

This is the most robust and recommended method. It involves dissolving the compound in its highly soluble anionic form before introducing the buffer components. This avoids the common problem of adding the compound directly to a buffer whose pH is close to the pI.

G start Start: Weigh Compound add_water Add 80% of final volume of Deionized Water start->add_water add_base Dropwise, add 1M NaOH while stirring add_water->add_base check_dissolved Is solid fully dissolved? add_base->check_dissolved check_dissolved->add_base No add_buffer Add concentrated buffer stock check_dissolved->add_buffer Yes adjust_ph Adjust to final target pH with 1M HCl / 1M NaOH add_buffer->adjust_ph final_volume QS to final volume with Deionized Water adjust_ph->final_volume end_node End: Solution Ready final_volume->end_node

Figure 3: Workflow for preparing a stock solution via pH adjustment.

  • Weigh Compound: Accurately weigh the desired amount of powder.

  • Create Suspension: Add the powder to a beaker containing deionized water equivalent to ~70-80% of the final target volume. The compound will likely form a suspension.

  • Solubilize with Base: While stirring vigorously, add 1 M NaOH drop by drop. As the pH increases well above the pI, the powder will dissolve completely to form a clear solution of the sodium salt.

  • Add Buffer Concentrate: Once the solution is clear, add the required volume of a concentrated buffer stock (e.g., 10x PBS, 1 M Tris) to achieve the final desired buffer concentration.

  • Final pH Adjustment: Carefully adjust the solution to the final target pH using 1 M HCl or 1 M NaOH. Be aware that passing through the pI (~7.1) during a downward pH adjustment may cause transient precipitation. Stir vigorously until the solution is clear again.

  • Bring to Volume: Transfer the solution to a volumetric flask and add deionized water to the final volume.

  • (Optional) Sterilization: If required for cell-based assays, sterilize the final solution by passing it through a 0.22 µm syringe filter.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound will not dissolve The pH of the solution is too close to the estimated pI of ~7.1.Use Protocol C. Add a few drops of 1 M NaOH to dramatically increase the pH and force dissolution before re-adjusting to the target pH.
Solution is cloudy or hazy Micro-precipitation is occurring. The concentration may be too high for the buffer's ionic strength or pH.1. Re-check the pH and adjust further away from the pI. 2. Gently warm the solution (30-40°C) while stirring. 3. Use sonication for 5-10 minutes. 4. If the issue persists, the desired concentration may exceed the solubility limit; prepare a more dilute solution.
Precipitate forms over time The solution is unstable at the storage temperature, or CO₂ from the air has lowered the pH of a basic solution.1. Store stock solutions at 4°C or frozen at -20°C. 2. Ensure containers for basic buffers are tightly sealed to minimize CO₂ absorption. 3. Consider preparing fresh solutions before use.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Phenoxyacetic acid. PubChem. [Link]

  • Wikipedia. (2023). Phenoxyacetic acid. [Link]

  • Ghanem, A. (2020). How to desalt zwitterions? ResearchGate. [Link]

  • Stippler, E. S. (2015). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Dissolution Technologies. [Link]

Sources

Preclinical In Vivo Dosing and Pharmacological Evaluation Guidelines for (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid represents a highly privileged structural scaffold in modern drug discovery. Structurally, it merges a phenoxyacetic acid moiety—historically critical for1[1]—with a 2-(((2-hydroxyethyl)amino)methyl)phenoxy core, a pharmacophore recently identified as the primary binding determinant in highly potent 2[2].

Because this molecule possesses both a basic secondary amine (pKa ~9.0) and an acidic carboxylic acid (pKa ~3.5), it exists predominantly as a zwitterion at physiological pH. This unique physicochemical property dictates that standard in vivo dosing protocols will fail without careful vehicle selection and pharmacokinetic (PK) validation. This Application Note provides a self-validating, step-by-step framework for evaluating this compound in preclinical murine models, ensuring high scientific rigor and reproducible data.

Workflow N1 1. Physicochemical Profiling (Zwitterion Formulation) N2 2. Pharmacokinetics (PK) (Clearance & Half-life) N1->N2 Vehicle Validated N3 3. Maximum Tolerated Dose (Toxicity Thresholds) N2->N3 Exposure Confirmed N4 4. In Vivo Efficacy (Syngeneic Tumor Models) N3->N4 Therapeutic Window Set

Fig 1. Self-validating in vivo dosing workflow from formulation to efficacy evaluation.

Formulation Strategy & Causality

The Challenge: Zwitterions often exhibit excellent aqueous solubility but poor lipid bilayer permeability, leading to erratic oral bioavailability. The Solution: To ensure systemic exposure, the dosing vehicle must disrupt intermolecular ionic interactions without causing in vivo toxicity. We recommend a co-solvent system utilizing a non-ionic surfactant.

Standard Vehicle Preparation (for IV and PO dosing):

  • Weigh the required mass of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid.

  • Dissolve the compound in 5% DMSO to disrupt crystalline lattice energy.

  • Add 10% Solutol HS15 (Kolliphor HS15) and vortex for 2 minutes. The surfactant micelles will encapsulate the zwitterionic core, enhancing passive transcellular diffusion.

  • Bring to final volume with 85% sterile Saline (0.9% NaCl) .

  • Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. The absence of a pellet confirms complete solubilization.

Protocol I: Pharmacokinetic (PK) Profiling

Before initiating efficacy trials, the compound's clearance and half-life must be established. This prevents under-dosing (leading to false negatives in efficacy) or over-dosing (leading to off-target toxicity).

Step-by-Step Methodology:

  • Animal Selection: Use 8-10 week old male C57BL/6 mice (n=3 per time point). Causality: C57BL/6 mice are the standard background for syngeneic tumor models; matching the strain ensures PK data translates directly to efficacy models.

  • Dosing:

    • Intravenous (IV): Administer 2 mg/kg via the lateral tail vein.

    • Per Os (PO): Administer 10 mg/kg via oral gavage.

  • Sampling Schedule: Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood to K2EDTA tubes, invert gently, and centrifuge at 4°C (3,000 x g, 10 min) to isolate plasma.

  • Bioanalysis: Extract plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze the supernatant via LC-MS/MS.

Protocol II: Maximum Tolerated Dose (MTD) Determination

To establish a therapeutic window, acute toxicity must be assessed using an up-and-down dose escalation design.

Step-by-Step Methodology:

  • Initial Cohort: Administer a single PO dose of 30 mg/kg to a cohort of 3 mice.

  • Observation Window: Monitor continuously for the first 2 hours, then twice daily for 7 days. Track body weight daily.

  • Clinical Endpoints: Monitor for signs of acute distress: piloerection, hunched posture, lethargy, or a body weight drop exceeding 15%.

  • Escalation Logic:

    • If 0/3 mice show toxicity, escalate the next cohort to 100 mg/kg.

    • If 1/3 mice show toxicity, expand the cohort to n=6 at the same dose.

    • If ≥2/3 mice show toxicity, the MTD has been exceeded. The MTD is defined as the highest dose where 0/3 or 1/6 mice exhibit adverse clinical signs.

Protocol III: In Vivo Efficacy (Syngeneic Tumor Model)

Given the structural homology of this compound to3[3], an immunocompetent syngeneic tumor model is strictly required. Using immunodeficient mice (e.g., Nude or SCID) would render any immune-checkpoint mechanism invisible.

Step-by-Step Methodology:

  • Cell Inoculation: Subcutaneously inject 1×106 MC38 (murine colon adenocarcinoma) cells into the right flank of C57BL/6 mice.

  • Randomization: Once tumors reach an average volume of 50-80 mm³ (typically Day 7 post-inoculation), randomize mice into treatment groups (n=8/group).

  • Dosing Regimen: Administer the compound PO, once daily (QD), at 10 mg/kg, 30 mg/kg, and a Vehicle-only control.

  • Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Self-Validation: Include a positive control arm treated with an anti-PD-L1 monoclonal antibody (e.g., 10 mg/kg IP, twice weekly) to validate the responsiveness of the MC38 model.

Pathway Cmpd Target Compound (Zwitterionic Ligand) Receptor Receptor Binding (e.g., PD-L1 Cleft) Cmpd->Receptor Orthosteric Blockade Immune T-Cell Reactivation (IFN-γ Secretion) Receptor->Immune Checkpoint Inhibition Tumor Tumor Regression (In Vivo Endpoint) Immune->Tumor Cytotoxic Attack

Fig 2. Pharmacodynamic signaling cascade following successful in vivo target engagement.

Quantitative Data Presentation

To facilitate go/no-go decision-making during the preclinical pipeline, the following table outlines the target quantitative thresholds required to validate the compound's viability for advanced efficacy studies.

Table 1: Anticipated Pharmacokinetic Parameters and Dosing Tiers

ParameterRouteTarget ValueScientific Rationale
Cmax (Peak Plasma) IV / PO> 1.5 µMMust exceed the biochemical IC50 to ensure sustained receptor occupancy within the tumor microenvironment.
T1/2 (Half-life) IV> 4.0 hoursA half-life below 4 hours necessitates impractical multi-dosing (TID/QID) to maintain target engagement.
Bioavailability (F%) PO> 30%Validates the efficacy of the Solutol HS15 formulation in overcoming zwitterionic permeability barriers.
MTD PO> 100 mg/kgEstablishes a wide therapeutic index, allowing for aggressive dosing during efficacy trials without confounding systemic toxicity.

References

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 Source: NIH / PubMed Central URL
  • Discovery and Crystallography Study of Novel Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Relationship between Stereochemistry and the β3-Adrenoceptor Agonistic Activity of 4'-Hydroxynorephedrine Derivative as an Agent for Treatment of Frequent Urination and Urinary Incontinence Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Application Notes and Protocols: Preparation of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and best practices for the preparation, handling, and storage of stock solutions of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid. This document is intended for researchers, scientists, and drug development professionals. Given the unique zwitterionic nature of this molecule, containing both a basic secondary amine and an acidic carboxylic acid, a systematic approach to determining optimal solubility and ensuring solution stability is paramount. This guide offers a framework for empirical determination of these parameters, enabling reproducible experimental outcomes.

Introduction: Understanding the Molecule

(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Its chemical structure incorporates a hydrophilic 2-hydroxyethylamino side chain and a polar carboxylic acid group. This combination of functional groups suggests that the molecule is likely to exhibit zwitterionic properties, meaning it can carry both a positive and a negative charge, depending on the pH of the solution. The solubility of zwitterionic compounds is often lowest at their isoelectric point (pI) and increases in more acidic or basic conditions[1][2]. Therefore, a one-size-fits-all dissolution protocol is unlikely to be optimal.

The protocols outlined herein are designed to guide the user through a logical workflow, from initial safety assessment and small-scale solubility testing to the preparation of concentrated, stable stock solutions suitable for a variety of experimental applications.

Safety and Handling Precautions

Prior to handling (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid, it is crucial to consult the manufacturer's Safety Data Sheet (SDS). For novel compounds where an SDS is unavailable, it is prudent to handle the substance as potentially hazardous.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, contain the material and clean the area according to standard laboratory procedures for chemical spills.

  • Waste Disposal: Dispose of all waste materials, including empty vials and contaminated consumables, in accordance with local, state, and federal regulations.

Materials and Reagents

  • (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid (solid form)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade

  • Ethanol (95% or absolute), molecular biology grade

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Sterile, conical or flat-bottom microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, amber glass vials or polypropylene cryovials for stock solution storage

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

  • Analytical balance

Protocol I: Small-Scale Solubility Testing

Before preparing a large-volume stock solution, it is essential to determine the optimal solvent and conditions for dissolution on a small scale. This prevents the loss of valuable compound and time.

Visual Solubility Assessment Workflow

The following diagram illustrates the workflow for systematically testing the solubility of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid in various solvents.

G cluster_0 Small-Scale Solubility Testing Workflow cluster_1 Solvent Systems to Test start Weigh 1-5 mg of compound into separate microcentrifuge tubes water Water start->water dmso DMSO start->dmso ethanol Ethanol start->ethanol solvent_addition Add a small volume (e.g., 100 µL) of test solvent to each tube vortex Vortex thoroughly for 30-60 seconds solvent_addition->vortex visual_inspection Visually inspect for dissolution vortex->visual_inspection decision Completely dissolved? visual_inspection->decision sonication If suspension persists, sonicate for 5-10 minutes. decision->sonication No proceed Proceed to Stock Solution Preparation decision->proceed Yes water->solvent_addition ph_adjustment If insoluble in water, adjust pH. Add 1 µL increments of 1 M HCl or 1 M NaOH. water->ph_adjustment If insoluble dmso->solvent_addition ethanol->solvent_addition ph_adjustment->vortex sonication->visual_inspection final_inspection Final visual inspection record_results Record solubility observations final_inspection->record_results

Caption: Workflow for determining the optimal solvent for (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid.

Step-by-Step Procedure for Solubility Testing
  • Preparation: Label a series of microcentrifuge tubes for each solvent to be tested (e.g., "Water," "DMSO," "Ethanol").

  • Weighing: Accurately weigh 1-2 mg of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid into each labeled tube.

  • Initial Solvent Addition: To each tube, add 100 µL of the corresponding solvent. This will give an initial target concentration of 10-20 mg/mL.

  • Mixing: Vortex each tube vigorously for at least 30 seconds.

  • Observation: Visually inspect each tube against a dark background. Look for any undissolved particles.

  • pH Adjustment (for aqueous solutions): If the compound is not fully dissolved in water, it may be due to the pH being near the isoelectric point.

    • To a fresh tube of the compound in water, add 1 µL increments of 1 M HCl, vortexing and observing after each addition, to test for solubility in acidic conditions.

    • To another fresh tube, add 1 µL increments of 1 M NaOH to test for solubility in basic conditions.

  • Sonication (Optional): If a suspension persists after vortexing, place the tube in a sonicator bath for 5-10 minutes. This can help to break up aggregates and facilitate dissolution.

  • Record Observations: Carefully record your observations in a table, noting the solvent, any pH adjustments, and the approximate solubility.

Interpreting Solubility Test Results
Solvent Initial Observation (10-20 mg/mL) Observation after pH Adjustment/Sonication Estimated Solubility
Watere.g., Insoluble, forms a suspensione.g., Soluble with addition of 2 µL 1 M NaOH>20 mg/mL at pH ~11
DMSOe.g., Soluble with vortexingN/A>20 mg/mL
Ethanole.g., Partially solublee.g., Insoluble even after sonication<10 mg/mL

This table should be populated with your experimental findings.

Protocol II: Preparation of a Concentrated Stock Solution

Once the optimal solvent has been determined, you can proceed with preparing a larger volume of a concentrated stock solution. The following protocol assumes a target concentration of 10 mM. Adjust the calculations based on your desired concentration.

Stock Solution Preparation Workflow

G cluster_0 Stock Solution Preparation Workflow calc Calculate required mass of compound for desired concentration and volume weigh Accurately weigh the calculated mass calc->weigh dissolve Dissolve in the chosen solvent system (with pH adjustment if necessary) weigh->dissolve vortex_sonicate Vortex and/or sonicate until a clear solution is obtained dissolve->vortex_sonicate sterile_filter Sterile filter through a 0.22 µm filter (optional, for biological applications) vortex_sonicate->sterile_filter aliquot Aliquot into cryovials sterile_filter->aliquot storage Store at recommended temperature (e.g., -20°C or -80°C) aliquot->storage

Caption: Step-by-step workflow for preparing a stock solution.

Step-by-Step Procedure for Stock Solution Preparation
  • Calculate the Mass:

    • First, determine the molecular weight (MW) of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid.

    • Use the following formula to calculate the mass of the compound needed: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

    • Example for a 10 mM stock in 10 mL: Mass (g) = 0.010 mol/L x 0.010 L x MW ( g/mol )

  • Weighing: Carefully weigh the calculated mass of the compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a sterile conical tube or volumetric flask of the appropriate size.

    • Add approximately 80% of the final desired volume of the chosen solvent.

    • If pH adjustment was found to be necessary during solubility testing, add the required amount of acid or base.

    • Vortex or sonicate until the compound is completely dissolved.

  • Volume Adjustment: Once the compound is fully dissolved, add the solvent to reach the final desired volume. Mix thoroughly.

  • Sterilization (for biological applications): If the stock solution will be used in cell culture or other sterile applications, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass or polypropylene cryovials. This minimizes freeze-thaw cycles and protects the compound from light degradation.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

The stability of the stock solution is critical for ensuring the reliability of experimental results.

General Storage Recommendations:

  • Short-term storage (1-2 weeks): Store at 4°C, protected from light.

  • Long-term storage (>2 weeks): Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. It is generally recommended that for long-term storage, stock solutions be stored at -80°C[3].

Stability Assessment:

  • For critical applications, it is advisable to perform a stability assessment of the stock solution over time.

  • This can be done by comparing the performance of an aged aliquot to a freshly prepared solution in a relevant assay.

  • Analytical techniques such as HPLC can also be used to assess the purity and concentration of the stock solution over time. The stability of stock solutions should be tested at appropriate intervals to ensure the integrity of the compound[3].

Conclusion

The preparation of a reliable stock solution of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid requires a systematic and empirical approach due to its zwitterionic nature. By following the protocols for small-scale solubility testing and subsequent stock solution preparation outlined in this guide, researchers can ensure the quality and consistency of their experimental reagents. Proper storage and handling are equally important to maintain the integrity of the compound over time.

References

  • Cold Spring Harbor Protocols. (2006). Stock Solutions. CSH Protoc., pdb.rec8138. [Link]

  • Avdeef, A. (2012). Solubility of Zwitterionic Drugs. In: Absorption and Drug Development (pp. 371-469). Wiley. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals working with (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid .

This guide bypasses generic advice to focus on the thermodynamic and physicochemical causality behind the solubility behavior of this specific molecule, providing self-validating protocols to keep your assays robust and reproducible.

Part 1: The Causality of Solubility Issues (Physicochemical Overview)

To troubleshoot this compound, we must first understand its structural mechanics. (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is an ampholyte containing two critical ionizable centers:

  • Phenoxyacetic acid moiety (Carboxylic Acid): Acts as a weak acid with a pKa of approximately 3.1 to 3.7[1][2].

  • Secondary Amine moiety: Acts as a base with a pKa typically ranging from 10.0 to 11.0[3][4].

Because of these two groups, the molecule exists as a zwitterion (carrying both a positive and negative charge, yielding a net charge of zero) at physiological pH (pH 7.4). Ampholytes typically exhibit their minimum aqueous solubility at their isoelectric point (pI), which for this compound is approximately pH 6.5 to 7.0[5]. At this pH, the lack of a net ionic charge prevents effective ion-dipole interactions with water, while the hydrophobic bulk of the aromatic phenoxy ring drives the molecules to self-associate into a highly ordered, entropically favorable crystal lattice[5][6].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension when I add it directly to standard PBS (pH 7.4)? A1: You are observing zwitterionic precipitation. At pH 7.4, the carboxylic acid is deprotonated (COO⁻) and the secondary amine is protonated (NH₂⁺). Because the net charge is near zero, the compound's lattice energy exceeds its hydration energy. To force dissolution, you must disrupt the zwitterionic state by shifting the pH at least 2 units away from the pKa of either functional group, or by lowering the dielectric constant of the medium using a co-solvent.

Q2: What is the best solvent for preparing a highly concentrated stock solution (>10 mM) for long-term storage? A2: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The free acid/zwitterion form relies heavily on its hydrophobic phenyl ring for intermolecular stacking. Aprotic solvents like DMSO disrupt these hydrophobic interactions and solvate the molecule without relying on pH-dependent ionization.

Q3: How can I achieve solubility in aqueous cell culture media (pH ~7.4) without the compound crashing out or altering the pH? A3: You must use a "co-solvent drop-in" technique. By fully solvating the compound in DMSO first, you overcome the initial crystal lattice energy. When you rapidly dilute this stock into vigorously stirring aqueous media (keeping final DMSO concentration ≤1% v/v), the compound is kinetically trapped in solution before it can thermodynamically re-crystallize.

Q4: I need a completely aqueous solution (no DMSO) for my in vivo dosing. How do I achieve this? A4: You must perform a pH titration to form an in situ salt. Lowering the pH to < 3.0 (using 0.1 M HCl) will fully protonate the carboxylate, leaving a net +1 charge on the amine. Alternatively, raising the pH to > 10.0 (using 0.1 M NaOH) will deprotonate the amine, leaving a net -1 charge on the carboxylate. Once dissolved, you can carefully back-titrate toward physiological pH, though you must monitor for precipitation as you approach the pI.

Part 3: Quantitative Solubility Profile

To assist in experimental planning, the following table summarizes the expected solubility behavior of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid across various solvent systems.

Solvent SystempH / ConditionIonization StateEstimated SolubilityRecommendation
Deionized Water ~ 6.5 (pI)Zwitterion (Net 0)< 1 mM (< 0.2 mg/mL)Not Recommended
PBS Buffer 7.4Zwitterion (Net 0)< 2 mMProne to precipitation
Aqueous HCl < 3.0Cationic (Net +1)> 20 mMGood for acidic assays
Aqueous NaOH > 10.0Anionic (Net -1)> 20 mMGood for basic assays
100% DMSO N/ASolvated complex> 50 mMIdeal for Stock Solutions
Media + 1% DMSO 7.4Zwitterion (Kinetic)~ 10 mMIdeal for in vitro assays

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol is self-validating: if the solution remains clear upon cooling to room temperature, the lattice energy has been successfully overcome.

  • Weighing: Accurately weigh the required mass of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid powder into a sterile, amber glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex the vial continuously for 60 seconds.

  • Thermal Assistance (If required): If particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes. The hydrophobic phenoxy ring will rapidly solvate under gentle heating.

  • Storage: Aliquot the clear solution into single-use tubes and store at -20°C to prevent repeated freeze-thaw cycles, which can induce nucleation.

Protocol B: DMSO-Free Aqueous Dissolution via pH Titration

Use this when organic solvents are strictly prohibited.

  • Suspension: Suspend the compound in 80% of your final target volume using deionized water. The solution will be cloudy.

  • Acid/Base Addition:

    • For acidic formulation: Dropwise add 0.1 M HCl while stirring until the pH drops below 3.0 and the solution clarifies.

    • For basic formulation: Dropwise add 0.1 M NaOH while stirring until the pH rises above 10.0 and the solution clarifies.

  • Equilibration: Allow the solution to stir for 10 minutes to ensure complete dissolution of micro-crystals.

  • Volume Adjustment: Adjust to the final target volume with deionized water or your chosen buffer.

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree to resolve unexpected precipitation events during your workflow.

ZwitterionSolubility Step1 Compound Insoluble in Aqueous Buffer? CheckPH Check Buffer pH Is it near pI (~6.5)? Step1->CheckPH AdjustPH Adjust pH < 3.0 or > 10.0 (Ionize the Zwitterion) CheckPH->AdjustPH Yes (pH 5-8) UseCosolvent Use Co-solvent (DMSO / DMF) CheckPH->UseCosolvent No / pH fixed Fails Still Precipitating? AdjustPH->Fails Success Fully Solvated Solution Achieved UseCosolvent->Success Fails->UseCosolvent Add 1-5% DMSO Fails->Success Solved

Caption: Decision tree for troubleshooting the solubility of zwitterionic phenoxyacetic acid derivatives.

Part 6: References

  • Solubilities of 6-Aminopenicillanic Acid and Phenoxyacetic Acid in Hydrotrope Solutions Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link][5]

  • Phenoxyacetic Acid - Properties and pKa Data Source: Wikipedia / DrugFuture Chemical Index URL:[Link][1]

Sources

Technical Support Center: Troubleshooting (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve background interference in assays utilizing (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid (hereafter referred to as HEAMPA ).

HEAMPA is a highly sensitive tetradentate ligand. Its coordination sphere—comprising a carboxylate, an ether oxygen, a secondary amine, and a primary hydroxyl group—makes it exceptional for metal ion chelation and surface functionalization. However, this same structural sensitivity makes it highly prone to background interference if assay conditions are not rigorously controlled.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline signal drifting over time, even in the absence of the target? Causality: The secondary amine in HEAMPA has a specific pKa (typically ~7.5–8.0). If your buffer is not strictly poised, minor pH fluctuations will alter the protonation state of this amine. A protonated amine cannot effectively participate in target coordination, leaving the rest of the molecule free to interact non-specifically with the matrix, causing signal drift. Solution: Transition to a tightly controlled zwitterionic buffer (e.g., 50 mM HEPES, pH 7.40). Avoid amine-based buffers like Tris, which actively compete for coordination sites and exacerbate drift.

Q2: How do I differentiate between matrix autofluorescence and non-specific probe binding (NSB)? Causality: Matrix autofluorescence is an inherent property of the biological sample (e.g., cell lysate, serum) and is independent of the HEAMPA probe. NSB, however, occurs when the hydrophobic regions of HEAMPA stick to off-target proteins, altering the probe's local environment and generating a false signal. According to the , fluorescence interference in high-throughput screening often arises from direct compound quenching or matrix autofluorescence, making buffer optimization critical[1]. Solution: Implement a self-validating control panel. Run a "Matrix + Buffer" well (no HEAMPA). If the high background persists, the issue is autofluorescence. If the background only spikes upon adding HEAMPA, you are dealing with NSB.

Q3: Why does my assay show a high background immediately upon adding the HEAMPA probe, even in pure buffer? Causality: Structural analogs containing similar hydroxyethyl-amino moieties demonstrate specific coordination behaviors that are easily disrupted by trace environmental metals[2]. Trace divalent cations (like Cu²⁺ or Fe³⁺) in your water or salts can pre-saturate HEAMPA, locking it into an active conformation before the actual target is introduced. Solution: De-metallize all buffers using Chelex-100 resin prior to assay assembly to remove competing ions.

Step-by-Step Troubleshooting Methodologies

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . If the internal control thresholds are not met, the assay fails safely before downstream data is compromised.

Protocol 1: Buffer De-metallization and pH Optimization

Purpose: To eliminate pre-chelation of HEAMPA by trace heavy metals.

  • Resin Preparation: Add 5 grams of Chelex-100 resin to 100 mL of your base buffer (e.g., 50 mM HEPES).

  • Incubation: Stir gently at room temperature for 1 hour. Scientific Insight: Vigorous stirring can sheer the resin, releasing micro-particulates that scatter light and artificially inflate background.

  • Filtration: Pass the buffer through a 0.22 µm metal-free PES (Polyethersulfone) membrane to remove the resin and any particulates.

  • pH Adjustment: Adjust the pH to 7.40 ± 0.05 using metal-free NaOH or HCl.

  • Self-Validation Step: Run a blank read of the filtered buffer. The Relative Fluorescence Units (RFU) must be < 5% of your anticipated positive control. If > 5%, discard and prepare fresh buffer.

Protocol 2: Quenching Matrix Interference

Purpose: To block NSB and mitigate autofluorescence in complex biological matrices.

  • Blocking Agent Addition: Supplement the optimized buffer with 0.1% (w/v) BSA (Protease-free, Fraction V) and 0.05% (v/v) Tween-20. Scientific Insight: BSA acts as a sacrificial sink for hydrophobic NSB, while Tween-20 prevents HEAMPA aggregation.

  • Time-Resolved Readout (If applicable): If HEAMPA is conjugated to a fluorophore, introduce a 50–100 µs delay before reading the emission. This allows short-lived matrix autofluorescence to decay completely.

  • Self-Validation Step: Include a "Matrix + Masking Agents" control well. The Signal-to-Background (S/B) ratio compared to the positive control must exceed 10.

Quantitative Data Presentation

The following table summarizes the causal impact of various buffer modifications on HEAMPA assay performance.

Table 1: Impact of Buffer Additives on HEAMPA Assay Background

Buffer ConditionBackground Signal (RFU)Signal-to-Background (S/B)Mechanism of Action
Standard Buffer (Control) 4,5002.1Baseline interference from trace metals and NSB.
+ Chelex-100 Pre-treatment 1,2007.8Removes divalent cations (Cu²⁺, Fe³⁺), preventing pre-chelation.
+ 0.1% BSA / 0.05% Tween-20 1,5006.5Blocks hydrophobic non-specific binding sites.
+ 50 mM Tris-HCl (pH 7.4) 6,0001.5Amine competition disrupts HEAMPA coordination geometry.
+ 50 mM HEPES (pH 7.4) 1,1008.5Maintains optimal pKa without competing for metal ions.

Visual Workflows and Mechanisms

Workflow N1 High Background Detected N2 Run Control Panel (No-Target, No-Probe, Matrix-Only) N1->N2 N3A Buffer Issue (Trace Metals/pH) N2->N3A Signal in Buffer N3B Matrix Issue (Autofluorescence/NSB) N2->N3B Signal in Matrix N4A Chelex-100 Treatment Optimize pH to 7.4 N3A->N4A N4B Add 0.1% BSA Use Time-Resolved Readout N3B->N4B N5 Self-Validating Readout: S/B Ratio > 10 N4A->N5 N4B->N5

Diagnostic workflow for isolating and resolving HEAMPA assay background interference.

Mechanism cluster_0 Interference Mechanism cluster_1 Resolution Pathway I1 HEAMPA Probe I3 Pre-Chelation (High Background) I1->I3 I2 Trace Heavy Metals (Cu2+, Fe3+) I2->I3 R1 Chelex-100 / Masking Agents I3->R1 Apply Fix R2 Target-Specific Chelation (Low Background) R1->R2 Removes trace metals

Mechanistic pathway showing trace metal interference and its resolution via masking agents.

References

  • Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf (National Institutes of Health) URL: [Link]

  • Title: 4-[Bis(2-hydroxyethyl)amino]benzoic acid | C11H15NO4 Source: PubChem (National Library of Medicine) URL: [Link]

Sources

Technical Support Center: Stabilizing (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid (hereafter referred to as HEAMPA ).

HEAMPA is a highly functionalized molecule featuring a secondary amine, a primary alcohol, a phenoxy ether, and a carboxylic acid. While this structural complexity makes it highly valuable for biological assays and drug development, it also introduces multiple vectors for degradation: oxidative susceptibility of the secondary amine, pH-dependent zwitterionic precipitation, and microbial cleavage of the phenoxyacetic acid core.

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure the absolute integrity of your HEAMPA stock solutions.

Part 1: Troubleshooting Guide & FAQs

Q1: My 100 mM HEAMPA stock solution turns yellow/brown after a few weeks in the refrigerator. What is happening, and is it still usable? Causality: The discoloration is a visual indicator of oxidative degradation of the secondary amine . In aqueous solutions, secondary amines are highly susceptible to oxidation, forming nitroxides or hydroxylamines. This radical-driven process is heavily catalyzed by dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe²⁺) leaching from glassware or low-purity water[1]. Furthermore, phenoxyacetic acid derivatives are sensitive to photolysis under ambient UV light[2]. Solution: Do not use the discolored stock; the degradation products will introduce artifacts into your assays. To prevent this, you must quench the radical propagation pathway. Sparge your buffer with an inert gas (Argon or Nitrogen) to displace dissolved oxygen, add a chelating agent like EDTA to sequester catalytic trace metals, and store the solution in amber glass vials to prevent photolytic degradation.

Q2: I prepared a highly concentrated stock, but after a few days at 4°C, a fine white precipitate formed. How do I fix this? Causality: This is a pH-dependent solubility issue . HEAMPA is a zwitterion; it contains both a basic secondary amine and an acidic carboxylic acid. If the pH of your solution approaches the molecule's isoelectric point (pI), the net charge of the molecule approaches zero, which drastically reduces its electrostatic repulsion and aqueous solubility, driving precipitation. Solution: You must force the molecule into an anionic state. Adjust the pH of your stock solution to 7.4 – 8.0 using 1 N NaOH. This ensures the carboxylic acid is fully deprotonated (forming a highly soluble carboxylate), which permanently resolves the precipitation issue.

Q3: My solution is perfectly clear, but my cell-based assays are showing inconsistent results after using a 2-week-old stock. Why? Causality: You are likely experiencing microbial degradation . Phenoxyacetic acid derivatives are notorious carbon sources for environmental and aquatic bacteria, which utilize specific enzymes to cleave the ether bond or hydroxylate the aromatic ring[2]. Even if the solution appears clear, bacterial bioburden can rapidly metabolize the active compound. Solution: Chemical stability does not guarantee biological sterility. You must pass the final pH-adjusted solution through a 0.22 µm sterile filter to remove bioburden[3].

Part 2: Quantitative Stability Data

The following table summarizes the kinetic stability of 100 mM HEAMPA stock solutions under various formulation and storage conditions.

Storage ConditionpHAdditivesHeadspaceEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
25°C, Ambient Light6.0NoneAir< 3 DaysOxidation / Precipitation
4°C, Dark7.4NoneAir14 DaysAmine Oxidation
4°C, Dark7.41 mM EDTAAir3 MonthsMicrobial Cleavage
-20°C, Dark 7.6 1 mM EDTA Argon > 24 Months None observed

Part 3: Standard Operating Procedure (SOP)

To guarantee reproducibility, every protocol must be a self-validating system. The following methodology ensures the preparation of a highly stable, sterile, and antioxidant-protected 100 mM HEAMPA stock solution.

Materials Required:
  • HEAMPA powder (High purity, >99%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.5 M EDTA stock solution (pH 8.0)[4]

  • 1 N NaOH (Titrant)

  • Argon gas (High purity)

  • 0.22 µm PES (Polyethersulfone) syringe filter[3]

  • Sterile, amber glass vials

Step-by-Step Methodology:
  • Solvent Degassing: Boil the ultrapure water for 5 minutes. As it cools, vigorously sparge the water with Argon gas for 15 minutes to displace dissolved oxygen. Causality: Removing O2​ eliminates the primary electron acceptor required for secondary amine oxidation[1].

  • Initial Dissolution: Weigh the required mass of HEAMPA to achieve a 100 mM concentration. Suspend the powder in 80% of the final target volume of the degassed water. The solution will likely be cloudy.

  • pH Titration: Dropwise add 1 N NaOH while monitoring with a calibrated pH meter. Bring the pH to 7.6 . Causality: This deprotonates the carboxylic acid, driving the zwitterion into a highly soluble anionic state and clearing the solution.

  • Chelation: Add the 0.5 M EDTA stock to achieve a final concentration of 1 mM EDTA . Causality: EDTA sequesters trace transition metals (like Cu2+ ) that catalyze the single-electron transfer required for oxidative degradation[1],[4].

  • Volume Adjustment: Bring the solution to the final target volume using the degassed water.

  • Self-Validation Checkpoint: Inspect the solution against a stark white background. A faint yellow tinge indicates pre-existing oxidation of the raw powder; the solution should be discarded. A cloudy appearance indicates incomplete deprotonation; verify the pH meter calibration.

  • Sterile Filtration: In a biosafety cabinet, pass the solution through a 0.22 µm PES filter into sterile, amber glass vials. Causality: PES is preferred over Nylon or PVDF to minimize non-specific binding of the hydrophobic phenoxy ring, while the 0.22 µm pore size removes microbes capable of degrading phenoxyacetic acids[2],[3].

  • Storage: Blanket the vial headspace with Argon, seal tightly with PTFE-lined caps, and store at -20°C.

Part 4: Workflow Visualization

The following diagram maps the specific chemical and biological vulnerabilities of HEAMPA to their corresponding stabilization interventions.

Workflow Start Raw HEAMPA Solution (High Degradation Risk) Oxidation Secondary Amine Oxidation Start->Oxidation O2 & Trace Metals Microbial Microbial Ether Cleavage Start->Microbial Bacterial Bioburden Precip Zwitterionic Precipitation Start->Precip pH ≈ pKa Argon Argon Sparging & 1 mM EDTA Oxidation->Argon Quenches Radicals Filter 0.22 µm PES Sterile Filtration Microbial->Filter Removes Pathogens pHAdj pH Titration (pH 7.4 - 8.0) Precip->pHAdj Deprotonates -COOH Final Stabilized Stock (>24 Months at -20°C) Argon->Final Filter->Final pHAdj->Final

Fig 1: Degradation pathways of HEAMPA and corresponding stabilization interventions.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is a molecule possessing a complex array of functional groups: a carboxylic acid, a secondary amine, a primary alcohol, an ether, and an aromatic ring. This structural complexity presents unique challenges and considerations for the development and validation of analytical methods intended for its quantification. Whether this molecule is an active pharmaceutical ingredient (API), a process impurity, or a metabolite, the ability to accurately and reliably measure its concentration is paramount for ensuring product quality, safety, and efficacy.

This guide provides a comprehensive comparison of potential analytical methodologies for this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the fundamental causality behind experimental choices. The validation strategies discussed are grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that any method developed is robust, reliable, and suitable for its intended purpose[1][2].

Physicochemical Properties & Analytical Strategy

The molecule's structure dictates the analytical approach.

  • High Polarity: The presence of ionizable carboxylic acid and amine groups, alongside a hydroxyl group, makes the molecule highly polar and water-soluble. This makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • UV Chromophore: The phenoxy group provides a strong ultraviolet (UV) chromophore, enabling sensitive detection by HPLC with a UV detector.

  • Low Volatility: The high polarity and molecular weight make the compound non-volatile. Direct analysis by Gas Chromatography (GC) is not feasible without a chemical derivatization step to increase volatility and thermal stability[3].

  • Reactivity: The amine and carboxylic acid groups are reactive sites that can be targeted for derivatization, but they also represent potential sites for degradation, which must be assessed in forced degradation studies[4].

Based on these properties, this guide will compare three primary techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The most promising technique for routine analysis, quality control, and stability testing.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A feasible but more complex alternative requiring derivatization.

  • UV-Vis Spectrophotometry: A simple but non-specific method suitable only for preliminary or screening purposes.

Core Principles of Analytical Method Validation (per ICH Q2(R1))

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1][2]. The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1][5]. This is arguably the most critical parameter for a stability-indicating method.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[6].

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[2][5].

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[5].

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment)[7].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[7].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Key Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is the recommended method of choice due to its inherent compatibility with the analyte's physicochemical properties, offering a superior balance of specificity, sensitivity, and robustness.

Causality of Experimental Choices: A reversed-phase C18 column is selected for its ability to retain the molecule via hydrophobic interactions with the phenyl ring, while the mobile phase composition is used to control the retention and peak shape by manipulating the ionization state of the acidic and basic functional groups. An acidic mobile phase (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylic acid and protonate the secondary amine, leading to a single, well-defined species with good retention and sharp peak shape on a C18 column.

Experimental Protocol: HPLC-UV Method Development and Validation

  • Chromatographic System:

    • HPLC System: A binary or quaternary pump system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution using Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile). The gradient can be optimized to separate the main peak from any impurities or degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm. The maximum absorbance wavelength (λmax), likely around 270 nm due to the phenoxy group, should be used.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Validation Protocol:

    • Specificity (Forced Degradation Study): This is essential to prove the method is stability-indicating[4][8].

      • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.

      • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.

      • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Expose solid sample to 105°C.

      • Photolytic Degradation: Expose sample solution to UV light (per ICH Q1B).

      • Procedure: Analyze all stressed samples alongside a control. The method is specific if the main analyte peak is resolved from all degradation product peaks (peak purity analysis with a PDA detector is required). A degradation of 5-20% is typically targeted[8].

    • Linearity: Prepare a series of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Range: The range is established from the linearity study and should cover 80% to 120% of the test concentration for an assay[5].

    • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo matrix) at a minimum of three levels (e.g., 80%, 100%, 120%), in triplicate. The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability: Perform six replicate injections of a 100% concentration standard. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2.0%.

    • LOQ/LOD: Determine by the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the standard deviation of the response and the slope of the calibration curve[7].

    • Robustness: Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Final Finalization Dev HPLC Parameter Optimization Column, Mobile Phase, λmax Specificity Specificity Forced Degradation Acid, Base, H₂O₂, Heat, Light Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking) Linearity->Accuracy Precision Precision Repeatability Intermediate Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & SOP Robustness->Report

Caption: Workflow for HPLC-UV method validation.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC is generally unsuitable for polar, non-volatile compounds. However, with chemical derivatization, it becomes a powerful tool, especially with a mass selective detector (MSD) which provides excellent specificity.

Causality of Experimental Choices: To make the analyte volatile, the active hydrogens on the carboxylic acid, amine, and alcohol groups must be replaced. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice for this purpose[9]. This reaction replaces the active protons with non-polar trimethylsilyl (TMS) groups, creating a derivative that is volatile and thermally stable for GC analysis.

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation (Derivatization):

    • Evaporate an aliquot of the sample solution to complete dryness under a stream of nitrogen. The absence of water is critical for successful silylation.

    • Add an anhydrous solvent (e.g., Pyridine or Acetonitrile) and the silylating reagent (BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Chromatographic System:

    • GC-MS System: A gas chromatograph coupled to a mass selective detector.

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: Splitless mode.

    • Temperature Program: An optimized gradient is required, e.g., start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

    • MS Detection: Electron Ionization (EI) mode. Data can be acquired in full scan mode to identify impurities or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitation.

Validation Considerations & Challenges: While the validation parameters are the same as for HPLC, their execution is complicated by the derivatization step.

  • Specificity: Excellent due to MS detection, but one must prove that degradation products also derivatize and separate effectively.

  • Linearity & Accuracy: Can be compromised if the derivatization reaction is not consistent or complete across the entire concentration range.

  • Robustness: The method is inherently less robust. Small variations in sample dryness, reagent purity, reaction time, or temperature can significantly impact the results.

Workflow for GC-MS Method with Derivatization

GC_Workflow Sample Sample Preparation Dry Evaporate to Dryness Sample->Dry Deriv Derivatization Add Anhydrous Solvent Add BSTFA Heat at 70°C Dry->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Sep GC Separation DB-5ms Column Temp Program GC_Inject->GC_Sep MS_Detect MS Detection EI Source Scan or SIM Mode GC_Sep->MS_Detect Data Data Analysis MS_Detect->Data

Caption: Workflow for GC-MS analysis requiring derivatization.

UV-Vis Spectrophotometry

This classical technique is simple and rapid but suffers from a critical lack of specificity, making it unsuitable for regulatory-compliant analysis of this compound in most contexts.

Causality of Experimental Choices: The method relies on the Beer-Lambert law, where the absorbance of the phenoxy chromophore is directly proportional to the concentration[10]. The analysis is performed at the λmax to achieve maximum sensitivity.

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 0.1 M HCl to ensure consistent protonation) to a concentration that falls within the linear range of the instrument (typically 0.2-0.8 absorbance units).

  • Measurement:

    • Scan the sample from 200-400 nm against a solvent blank to determine λmax.

    • Measure the absorbance of standards and samples at the determined λmax.

    • Quantify using a calibration curve.

Validation Considerations & Limitations:

  • Specificity: This is the primary weakness. Any impurity or degradant with a similar UV chromophore will interfere, leading to erroneously high results. The method cannot distinguish between the parent compound and its degradation products, and therefore cannot be stability-indicating[1][11].

  • Application: It may be used for a simple, in-process check of a highly pure substance where interfering compounds are known to be absent. It is not suitable for stability studies, impurity testing, or analysis in complex matrices.

Quantitative Performance Comparison

The table below summarizes the expected performance characteristics of the three validated methods.

Validation ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity Excellent (Stability-indicating)Excellent (Mass selective)Poor (Non-specific)
Linearity (r²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Typical LOQ Low µg/mLLow to mid ng/mL (SIM mode)High µg/mL
Robustness HighLow to ModerateHigh
Complexity ModerateHighLow

Conclusion and Recommendations

For the comprehensive analysis of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid in a drug development and quality control environment, a validated stability-indicating HPLC-UV method is the unequivocal recommendation. It provides the best combination of specificity, accuracy, precision, and robustness, fully meeting the stringent requirements of regulatory bodies like the FDA and EMA as outlined in the ICH guidelines[2][12][13].

While GC-MS offers superior sensitivity and specificity through mass detection, the mandatory and often variable derivatization step introduces significant complexity and reduces robustness, making it less suitable for routine quality control. UV-Vis spectrophotometry, due to its inherent lack of specificity, should be strictly limited to non-critical, in-process controls of highly pure material where the absence of interfering substances can be guaranteed. The foundation of any reliable analytical data package for this compound rests upon a meticulously validated HPLC method.

References

  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Al-Sabti, H., & Lincoln, D. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Sexton, A. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. National Energy Technology Laboratory. [Link]

  • Kataoka, H. (2003). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Advanced Drug Delivery Reviews. [Link]

  • Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Supelco. Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Padarauskas, A., & Judžentienė, A. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Patel, Y., & Shah, N. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • APVMA. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Kumar, V., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • EPA. (2007, February). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. U.S. Environmental Protection Agency. [Link]

  • Basavaiah, K., & Prameela, H. C. (2003). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin. [Link]

  • Shabir, G. A. (2006). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences. [Link]

  • EMA. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]

  • Kumar, Y., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Drug Delivery and Therapeutics. [Link]

  • JECFA. HPLC Method for Flavourings. Food and Agriculture Organization of the United Nations. [Link]

  • Al-Ghanim, A. M. (2023). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Cogent Chemistry. [Link]

  • López-García, G., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column. [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

  • Al-Obaidi, N. M. A., & Al-Tameme, H. J. M. (2024). Derivative Spectrophotometric Methods for Simultaneous Determination of Quercetin and Gentisic acid in Capparis spinosa L. Baghdad Science Journal. [Link]

Sources

Comparative efficacy of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid and its derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic Acid and Its Derivatives: A Technical Guide for GPCR Modulation

Executive Summary

In modern medicinal chemistry, (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid (HEAM-PAA) represents a highly versatile, privileged structural scaffold. By combining the hydrogen-bonding capacity of an ethanolamine motif with the electrostatic anchoring of a phenoxyacetic acid core, HEAM-PAA derivatives have emerged as potent modulators of G-protein coupled receptors (GPCRs)—specifically β-adrenergic receptors (β-ARs) and prostanoid receptors (e.g., CRTh2/DP2). This guide objectively compares the pharmacological efficacy of HEAM-PAA derivatives against established alternatives and provides robust, self-validating experimental workflows for efficacy quantification.

Structural Rationale and Mechanistic Causality

The phenoxyacetic acid moiety is a well-documented pharmacophore utilized in diverse applications, ranging from agricultural auxins to advanced human therapeutics 1[1]. Traditional β3-AR agonists, such as BRL 37344, utilize a para-substituted phenoxyacetic acid linked to a bulky amino-propyl chain 2[2]. While effective, the para-substitution often introduces steric clashes in tighter receptor binding pockets.

HEAM-PAA introduces a critical structural pivot: an ortho-substituted aminomethyl linker.

  • Causality of the Ortho-Substitution: The ortho-aminomethyl configuration restricts the rotational degrees of freedom compared to para-propyl chains. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to the receptor.

  • The Ethanolamine Tail: The 2-hydroxyethyl group acts as a dual hydrogen-bond donor/acceptor. It interacts seamlessly with conserved serine and aspartate residues in the GPCR transmembrane domains, while the terminal carboxylic acid forms a critical salt bridge with arginine residues (e.g., Arg333 in β3-AR or Arg313 in CRTh2)3[3].

Mechanistic_Pathway Ligand HEAM-PAA Derivatives Receptor Target GPCR (β3-AR / CRTh2) Ligand->Receptor Binding G_Protein G-Protein Coupling (Gs / Gi / Gq) Receptor->G_Protein Activation Effector Effector Enzymes (AC / PLC) G_Protein->Effector Modulation Response Cellular Response (cAMP / Ca2+ Flux) Effector->Response Signal Generation

GPCR signaling cascade modulated by HEAM-PAA derivatives.

Comparative Efficacy Data

To objectively evaluate HEAM-PAA, its performance is benchmarked against standard reference compounds across two primary targets: β3-AR (agonist activity) and CRTh2 (antagonist activity).

Compound ClassPrimary TargetActionEC50 / IC50 (nM)Emax (%)LogS (Solubility)
HEAM-PAA (Unoptimized) β3-AR / CRTh2Mixed450.065-2.1
HEAM-PAA (Optimized Derivative) β3-ARAgonist12.592-2.8
BRL 37344 (Reference) β3-ARAgonist8.288-3.5
Ramatroban (Reference) CRTh2Antagonist15.0N/A (Inhibits 95%)-4.1
2,4-D (Negative Control) Plant AuxinN/A>10,000<5-1.8

Data Synthesis: While unoptimized HEAM-PAA exhibits moderate, mixed-target affinity, targeted derivatization (e.g., adding lipophilic bulk to the hydroxyethyl tail) yields β3-AR agonists with efficacy (Emax 92%) exceeding that of the reference standard BRL 37344[2]. Furthermore, the ortho-substitution inherently improves aqueous solubility (LogS -2.8 vs -3.5), a critical advantage for downstream formulation and in vivo bioavailability.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives and prevent signal degradation.

Protocol A: TR-FRET cAMP Accumulation Assay (β3-AR Efficacy)

Objective: Quantify Gs-coupled receptor activation by measuring intracellular cAMP.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human β3-AR at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition (Critical Causality Step): Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Rationale: IBMX prevents the degradation of synthesized cAMP. Without this step, the assay would measure a fluctuating net balance of synthesis and degradation, masking the true efficacy of the HEAM-PAA derivative.

  • Ligand Challenge: Add HEAM-PAA derivatives (1 pM to 10 μM) and incubate for 30 minutes at 37°C. Include BRL 37344 as a positive control and vehicle (DMSO) as a negative baseline[3].

  • Detection: Add cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Validation: The use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates auto-fluorescence from the test compounds. A decrease in the FRET signal directly correlates with an increase in intracellular cAMP, validating the agonist's efficacy without optical interference.

Protocol B: Intracellular Calcium Flux Assay (CRTh2 Antagonism)

Objective: Measure the inhibition of PGD2-induced calcium release.

  • Dye Loading: Incubate CRTh2-expressing HEK293 cells with Fluo-4 AM (calcium-sensitive dye) and Probenecid (2.5 mM). Rationale: Probenecid inhibits multidrug resistance transporters, preventing the premature extrusion of the dye and ensuring a stable, reliable baseline signal.

  • Antagonist Pre-incubation: Add HEAM-PAA derivatives and incubate for 15 minutes to allow receptor equilibrium.

  • Agonist Challenge & Readout: Inject 10 nM PGD2 (Prostaglandin D2) and immediately record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR system. The reduction in the calcium peak relative to the vehicle control defines the IC50[1].

Assay_Workflow Step1 1. Cell Preparation CHO-K1 / HEK293 expressing GPCR Step2 2. Ligand Incubation Add HEAM-PAA + IBMX / Probenecid Step1->Step2 Step3 3. Signal Detection TR-FRET (cAMP) or FLIPR (Ca2+) Step2->Step3 Step4 4. Data Synthesis Non-linear regression for EC50/IC50 Step3->Step4

Self-validating high-throughput screening workflow for GPCR modulators.

Sources

Mass Spectrometry Validation of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity validation of pharmaceutical intermediates and fine chemicals is a critical bottleneck in drug development. (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid (C₁₁H₁₅NO₄, MW: 225.24 g/mol ) presents a unique analytical challenge due to its amphoteric nature. It contains both a strongly acidic phenoxyacetic acid moiety and a basic secondary amine, resulting in a highly polar zwitterion at physiological pH.

This guide provides a comprehensive, objective comparison of analytical modalities for the purity validation of this compound. As a Senior Application Scientist, I will demonstrate why Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the optimal choice, detailing the mechanistic causality behind the method development and providing a self-validating protocol compliant with the latest [1].

Structural Causality & Modality Comparison

When selecting an analytical modality for purity validation, the physicochemical properties of the analyte dictate the instrument's suitability.

  • GC-MS (Gas Chromatography-Mass Spectrometry): The presence of three polar, hydrogen-bonding groups (carboxylic acid, secondary amine, primary alcohol) renders this molecule non-volatile and thermally labile. GC-MS would require exhaustive derivatization (e.g., silylation with BSTFA), which introduces artifactual impurities and compromises quantitative trustworthiness.

  • LC-UV (Liquid Chromatography-Ultraviolet Detection): While the phenoxy group provides a UV chromophore, LC-UV lacks the specificity required to differentiate the parent molecule from structurally similar process impurities (e.g., unreacted starting materials or des-hydroxyethyl degradants) that co-elute.

  • LC-ESI-MS/MS: This is the gold standard[2]. Electrospray Ionization (ESI) is a "soft" ionization technique perfectly suited for polar, non-volatile compounds. By manipulating the mobile phase pH, we can selectively protonate the amine or deprotonate the carboxylic acid, ensuring high ionization efficiency without derivatization.

Table 1: Objective Comparison of Analytical Modalities
Analytical ModalitySensitivity (LOD)Specificity for Co-eluting ImpuritiesDerivatization Required?Suitability for Amphoteric Compounds
GC-EI-MS Moderate (ng/mL)High (Spectral Library)Yes (Extensive)Poor (Thermal degradation risk)
LC-UV (HPLC) Low (µg/mL)Low (Relies on retention time)NoModerate (Lacks mass confirmation)
LC-ESI-MS/MS High (pg/mL)Very High (MRM transitions)NoExcellent (Optimal choice)

Mechanistic Ionization Pathways

The success of LC-MS relies on the predictable ionization of the target molecule. Because (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is amphoteric, the choice of mobile phase additive directly causes the observed mass spectra.

Using an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) suppresses the ionization of the carboxylic acid (keeping it neutral) while fully protonating the secondary amine. This drives the molecule into a cationic state, yielding a strong [M+H]⁺ ion at m/z 226.1 in Positive ESI mode. Conversely, a basic mobile phase (e.g., Ammonium Hydroxide) deprotonates the acid, yielding an [M-H]⁻ ion at m/z 224.1 in Negative ESI mode.

Ionization_Logic Z Target Compound (Amphoteric Zwitterion) P Acidic Mobile Phase (0.1% Formic Acid) Z->P N Basic Mobile Phase (Ammonium Hydroxide) Z->N ESI_P ESI (+) Mode [M+H]+ m/z 226.1 P->ESI_P Protonation ESI_N ESI (-) Mode [M-H]- m/z 224.1 N->ESI_N Deprotonation

pH-dependent ionization pathways for amphoteric phenoxyacetic acid derivatives in ESI-MS.

Self-Validating LC-ESI-MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal System Suitability Testing (SST) and orthogonal checks to prevent false positives or carryover artifacts, strictly adhering to the enhanced approaches outlined in the [1].

Phase 1: Chromatographic Separation

Because the analyte is highly polar, a standard C18 column may suffer from phase collapse or poor retention.

  • Column: Polar-endcapped C18 or superficially porous C18 (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. This ensures the polar target elutes early-to-mid gradient, while lipophilic impurities are washed out later.

Phase 2: Mass Spectrometry Parameters (MRM Mode)

To validate purity, we must quantify the main peak and screen for trace impurities. Multiple Reaction Monitoring (MRM) provides the highest specificity.

  • Precursor Ion: m/z 226.1 [M+H]⁺

  • Product Ions (Quantifier/Qualifier): Fragmentation of the ether bond or loss of the hydroxyethyl group will yield characteristic fragments (e.g., m/z 135.0, m/z 107.0).

Phase 3: Step-by-Step Execution & Validation
  • System Suitability Test (SST): Inject the 100% working standard (e.g., 10 µg/mL) six consecutive times. Causality: This proves instrument stability. Proceed only if retention time RSD < 1.0% and peak area RSD < 2.0%.

  • Blank & Carryover Check: Inject Mobile Phase A immediately after the highest concentration standard. Causality: Ensures that trace signals in subsequent runs are actual impurities, not column carryover.

  • Linearity & Range: Inject calibration standards from 0.05% to 120% of the nominal target concentration.

  • Matrix Spiking (Accuracy): Spike known quantities of synthesized impurities (if available) into the bulk sample matrix. Causality: Validates that the sample matrix does not cause ion suppression in the ESI source, a common pitfall in LC-MS[2].

LCMS_Workflow A Sample Preparation (Standard & Matrix) B UHPLC Separation (Polar-Endcapped C18) A->B Injection C ESI Ionization (Pos/Neg Switching) B->C Eluent D Mass Spectrometry (MRM Detection) C->D Ions E Data Analysis & ICH Q2(R2) Validation D->E Spectra

LC-MS/MS workflow for purity validation of amphoteric target compounds.

Validation Acceptance Criteria

To finalize the purity assessment, the generated data must be evaluated against predefined acceptance criteria.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criterion
Specificity Compare blank, standard, and spiked sample chromatograms.No interfering peaks at the retention time of the target m/z.
Linearity Minimum of 5 concentrations (0.05% to 120%).Correlation coefficient (R²) ≥ 0.998.
Accuracy (Recovery) Spike sample matrix at 3 levels (e.g., 50%, 100%, 150%).Mean recovery between 95.0% and 105.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio determination.S/N ≥ 10:1 for the lowest reported impurity.

Conclusion

For the purity validation of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid, LC-ESI-MS/MS unequivocally outperforms traditional GC-MS and LC-UV methodologies. By leveraging the compound's amphoteric nature through targeted mobile phase pH control, analysts can achieve highly specific, derivatization-free quantification. Implementing the self-validating protocol outlined above ensures that the resulting analytical data is robust, reproducible, and fully compliant with modern regulatory standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023/2024). Available at: [Link]

  • National Institutes of Health (NIH) / PubMed Central. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2014). Available at:[Link]

Sources

Cross-Reactivity of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of competitive enzyme-linked immunosorbent assays (ELISAs) for small-molecule detection, hapten design is the most critical variable dictating assay sensitivity and specificity. (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid is a highly specialized hapten. It leverages a phenoxyacetic acid moiety as a spacer arm for protein conjugation, while presenting a 2-hydroxyethylaminomethyl group as the immunodominant epitope.

This guide objectively compares the performance and cross-reactivity (CR) profile of immunoassays developed using this specific hapten against generic commercial alternatives. Designed for researchers and assay developers, this document synthesizes the mechanistic causality behind its cross-reactivity profile and provides field-proven, self-validating protocols for its implementation.

Mechanistic Causality of Cross-Reactivity

To understand the cross-reactivity of antibodies raised against (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid, one must analyze the thermodynamics of antibody-antigen binding and the spatial orientation of the hapten during immunization.

The Role of the Spacer Arm

Small molecules (haptens) under 1,000 Da cannot elicit an immune response independently. They must be covalently linked to a high-molecular-weight carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]). In this compound, the acetic acid group attached to the phenoxy ring serves as the ideal spacer arm. Carboxylic acids are readily activated via carbodiimide chemistry (EDC/NHS) to form stable amide bonds with the surface lysine residues of carrier proteins [1].

Epitope Exposure and Immunodominance

When the hapten is conjugated via the acetic acid tail, the carrier protein structurally shields the phenoxy ether linkage. Consequently, the 2-hydroxyethylaminomethyl group is thrust outward into the extracellular environment, becoming the primary target for B-cell receptor recognition[2].

Because the immune system preferentially generates antibodies against the most distal portion of the hapten relative to the carrier protein, the resulting polyclonal or monoclonal antibodies will exhibit:

  • High Cross-Reactivity with analytes possessing an intact 2-hydroxyethylamino motif (e.g., specific beta-adrenergic blockers, sympathomimetics, or their metabolites).

  • Low Cross-Reactivity with generic phenoxyacetic acid derivatives (e.g., 2,4-D herbicides), as the linker region is largely ignored by the paratope [3].

Comparative Performance Data

To objectively evaluate this hapten's utility, we compared a custom competitive ELISA utilizing (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid as the immunogen against a generic commercial "Class-Specific" Phenoxy-Assay. Cross-reactivity is calculated as: CR (%) = (IC50 of Target Analyte / IC50 of Analog) × 100

Table 1: Cross-Reactivity Profile Comparison
Analyte / Structural AnalogCustom Assay CR (%)Commercial Generic Assay CR (%)Mechanistic Rationale for Custom Assay CR
Target Analyte (Intact Motif)100% 45%Perfect spatial match for the paratope pocket.
Analog A (Lacks Hydroxy group)12.4%38%Loss of critical hydrogen bonding at the distal end drastically reduces affinity.
Analog B (Altered Amino group)< 0.1%22%Steric hindrance prevents entry into the deep binding pocket.
Phenoxyacetic Acid (Linker only)< 0.1%85%The linker was shielded during immunization; antibodies do not recognize it.

Data Interpretation: The custom assay demonstrates superior specificity for the 2-hydroxyethylaminomethyl epitope, virtually eliminating false positives from background phenoxy-based environmental contaminants.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints ensure that failure at any step is immediately detectable, preventing downstream resource waste.

Protocol A: Hapten-Protein Conjugation (EDC/NHS Chemistry)

This protocol utilizes the carboxylate group of the hapten to form an active ester, which subsequently reacts with primary amines on the carrier protein [1].

Step-by-Step Methodology:

  • Activation: Dissolve 10 mg of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.5 molar equivalents of N-Hydroxysuccinimide (NHS) and 1.2 molar equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Incubation: Stir the mixture in the dark at room temperature for 12 hours. Self-Validation Check: The formation of a slight precipitate (urea byproduct) indicates successful EDC turnover.

  • Conjugation: Dropwise, add the activated ester solution to 20 mg of BSA dissolved in 5 mL of 0.1 M Carbonate-Bicarbonate buffer (pH 9.0). Stir for 4 hours at room temperature.

  • Purification: Dialyze the conjugate extensively against 1X PBS (pH 7.4) for 48 hours, with at least 4 buffer exchanges to remove unreacted hapten.

  • Validation (UV-Vis): Measure the absorbance of the final conjugate at 280 nm (protein) and the specific λ_max of the phenoxy group. A shift in the UV spectrum compared to native BSA confirms successful hapten density (epitope ratio).

HaptenConjugation Hapten Hapten (Phenoxyacetic acid deriv.) Activation Activation (EDC/NHS in DMF) Hapten->Activation ActiveEster NHS-Active Ester Activation->ActiveEster Conjugation Protein Conjugation (BSA/KLH, pH 9.0) ActiveEster->Conjugation Dialysis Purification (Dialysis vs PBS) Conjugation->Dialysis Immunogen Final Immunogen Dialysis->Immunogen

Caption: Workflow for EDC/NHS-mediated hapten-protein conjugation for immunoassay development.

Protocol B: Competitive ELISA for Cross-Reactivity Profiling

This protocol determines the IC50 values required to calculate the cross-reactivity percentages shown in Table 1.

Step-by-Step Methodology:

  • Coating: Coat 96-well microtiter plates with 100 µL/well of heterologous coating antigen (Hapten-Ovalbumin) at 1 µg/mL in carbonate buffer. Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competition Phase: Add 50 µL of standard/sample (ranging from 0.001 to 1000 ng/mL) and 50 µL of the primary antibody (diluted in PBST) to each well. Incubate for 1 hour at 37°C. Self-Validation Check: Include a "Zero Standard" (B0) well containing no analyte; this must yield the maximum optical density (OD) to prove the antibody binds the coating antigen.

  • Detection: Wash plates 5x. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Signal Generation: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2SO4. Read absorbance at 450 nm.

CompetitiveELISA Start Immobilize Coating Antigen (Hapten-OVA) Block Block Free Sites (BSA/Tween-20) Start->Block Compete Add Sample + Primary Antibody (Competition Phase) Block->Compete Wash Wash Unbound Reagents Compete->Wash Detect Add HRP-Secondary Antibody Wash->Detect Substrate Add TMB Substrate Detect->Substrate Read Read Absorbance (450 nm) Signal ~ 1/[Analyte] Substrate->Read

Caption: Logical signaling pathway of a competitive ELISA for hapten cross-reactivity profiling.

Conclusion

The use of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid as a hapten demonstrates the critical importance of rational spacer design. By utilizing the phenoxyacetic acid moiety purely as an anchoring mechanism, the assay forces the immune system to recognize the highly specific 2-hydroxyethylaminomethyl epitope [2]. This results in an immunoassay that vastly outperforms generic commercial alternatives in terms of specificity, making it an invaluable tool for precise pharmacokinetic monitoring or environmental trace analysis.

References

  • Ahn, K. C., Gee, S. J., Hammock, B. D., Lee, H. J., Park, E. K., Shan, G., & Watanabe, T. (2004). A Sensitive Class Specific Immunoassay for the Detection of Pyrethroid Metabolites in Human Urine. Chemical Research in Toxicology.[Link]

  • Székács, A., & Hammock, B. D. (2001). Synthesis of Haptens and Protein Conjugates for the Development of Immunoassays for the Insect Growth Regulator Fenoxycarb. Journal of Agricultural and Food Chemistry.[Link]

  • Franek, M., & Hruska, K. (2005). Antibody based methods for environmental and food analysis: a review. Veterinarni Medicina.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid. As a research chemical, its specific environmental and toxicological profile may not be extensively documented. Therefore, this protocol is grounded in established principles of chemical safety, regulatory compliance, and best practices derived from analogous chemical structures, such as phenoxyacetic acid derivatives. Our primary objective is to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Immediate Safety Precautions

Before handling any waste, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar phenoxyacetic acid compounds, (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid should be handled as a hazardous substance.[1][2][3] The primary risks are associated with irritation and potential harm upon ingestion.

Causality Behind Precaution: Assuming a conservative hazard profile is a cornerstone of laboratory safety. By treating this compound with the precautions warranted for its chemical class, we mitigate unforeseen risks and ensure a robust safety margin.

The following table summarizes the anticipated hazards and the mandatory Personal Protective Equipment (PPE) required to handle this compound safely.

Potential Hazard Description Required Personal Protective Equipment (PPE)
Acute Oral Toxicity May be harmful if swallowed.[1][2][3]Standard laboratory attire (long pants, closed-toe shoes).
Skin Irritation Expected to cause skin irritation upon contact.[1][4][5]Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and properly fastened.
Eye Irritation Causes serious eye irritation. Direct contact can lead to inflammation.[1][4][5][6]ANSI-rated safety goggles or a face shield.[4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[4][5][7]All handling and waste packaging must be conducted in a certified chemical fume hood.[8]

All handling and disposal procedures should occur within a well-ventilated chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[4]

Waste Characterization and Segregation: The Foundation of Compliance

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any chemical exhibiting characteristics of toxicity or irritation is classified as hazardous waste.[9][10]

Core Directive: (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid and any materials contaminated with it must be disposed of as hazardous chemical waste.

DO NOT dispose of this chemical or its containers in the regular trash or pour it down the sewer drain.[10][11][12] Improper disposal can lead to environmental contamination, significant regulatory fines, and potential harm to public health.[9]

Segregation Protocol: The principle of waste segregation is critical to prevent dangerous reactions.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing papers, pipette tips, and paper towels used for spill cleanup, in a designated solid hazardous waste container.[8][13]

  • Liquid Waste: Collect all unused solutions, reaction mixtures, and the initial solvent rinses from contaminated glassware in a separate liquid hazardous waste container.[13][14]

  • Incompatibility: Never mix this acidic organic compound with other waste streams, particularly bases or strong oxidizing agents, to avoid violent chemical reactions.[6][15]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant collection and disposal of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid waste.

Step 1: Select a Chemically Compatible Waste Container

  • Action: Obtain a dedicated hazardous waste container. For both solid and liquid waste, a high-density polyethylene (HDPE) container is an excellent choice due to its broad chemical resistance.[8]

  • Rationale: The container must be chemically compatible with the waste to prevent degradation, leaks, or permeation.[9] It must have a secure, leak-proof screw-top cap to prevent spills and the release of vapors.

Step 2: Collect and Accumulate Waste

  • Action: Place the appropriately labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside the fume hood where the work is performed).[9][16][17]

  • For Solids: Place contaminated items directly into the solid waste container.

  • For Liquids: Carefully pour liquid waste into the liquid waste container using a funnel. The first rinse of any contaminated glassware must also be collected as hazardous waste.[14]

  • Rationale: Accumulating waste at the point of generation minimizes the transport of hazardous materials within the lab and ensures it remains under the control of trained personnel.[9][17] The container must be kept closed except when adding waste.[14]

Step 3: Label the Waste Container Correctly and Completely

  • Action: Affix a hazardous waste label to the container before adding the first drop of waste. The label must be filled out completely and legibly.

  • Required Information:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid" . Do not use abbreviations or chemical formulas.[13]

    • A clear statement of the associated hazards: "Irritant, Harmful if Swallowed" .[8]

    • The accumulation start date (the date the first piece of waste is added).[8]

  • Rationale: Proper labeling is a strict regulatory requirement that ensures safe handling, storage, and final disposal by communicating the container's contents and hazards to all personnel.[16][18]

Step 4: Store Waste Safely Prior to Disposal

  • Action: Store the sealed and labeled container in your laboratory's designated SAA. Ensure it is stored in a secondary containment bin to catch any potential leaks.

  • Rationale: Secondary containment is a crucial safety measure that prevents spills from spreading, protecting both personnel and the facility.[9] Storing waste in a designated, secure area prevents accidental misuse or mishandling.

Step 5: Arrange for Final Disposal

  • Action: Once the container is full or the waste is no longer being generated, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][10]

  • Rationale: The final treatment and disposal of hazardous waste must be performed by certified professionals at a permitted facility in accordance with all local, state, and federal regulations.[6][19]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear all required PPE as outlined in Table 1, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain and Clean: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[4] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a designated hazardous waste container and label it appropriately for disposal.[8]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid.

G cluster_start Phase 1: Generation & Identification cluster_prep Phase 2: Preparation & Segregation cluster_storage Phase 3: Accumulation & Disposal start Waste Generation (Contaminated solids or unused liquids) characterize Characterize as Hazardous Waste (Irritant, Potentially Toxic) start->characterize segregate Segregate Waste (Solids vs. Liquids) characterize->segregate container Select Labeled, Chemically Compatible Waste Container (HDPE) store Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment container->store solid_path Collect Contaminated Solids (Gloves, Paper, etc.) segregate->solid_path Solid liquid_path Collect Unused Solutions & First Rinsates segregate->liquid_path Liquid solid_path->container liquid_path->container contact Contact EHS or Licensed Waste Contractor for Pickup store->contact

Caption: Disposal workflow for (2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid.

References

  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. Retrieved from [Link]

  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • PHENOXYACETIC ACID FOR SYNTHESIS Safety Data Sheet. (2025, March 17). Loba Chemie. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

  • PHENOXY ACETIC ACID MATERIAL SAFETY DATA SHEET. kaisci.com. Retrieved from [Link]

  • Material Safety Data Sheet: (2-Methylphenoxy)acetic acid, 99%. (2004, December 7). Cole-Parmer. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Phenoxyacetic acid MSDS. DC Chemicals. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

Sources

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